Cortisol 21-Benzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O6/c1-26-12-10-19(29)14-18(26)8-9-20-21-11-13-28(33,27(21,2)15-22(30)24(20)26)23(31)16-34-25(32)17-6-4-3-5-7-17/h3-7,14,20-22,24,30,33H,8-13,15-16H2,1-2H3/t20-,21-,22-,24+,26-,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRJCMVVIQIIGO-YGZHYJPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)C5=CC=CC=C5)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)C5=CC=CC=C5)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654641 | |
| Record name | [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74669-84-4 | |
| Record name | [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Cortisol 21-Benzoate: An In-depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cortisol 21-benzoate is a synthetic corticosteroid ester that functions as a prodrug of cortisol, the body's primary endogenous glucocorticoid. Its mechanism of action is intrinsically linked to its bioconversion to cortisol, which then mediates its anti-inflammatory and immunosuppressive effects. This guide provides a comprehensive overview of the molecular mechanisms, from receptor binding and signaling pathways to the experimental protocols used for its characterization. Quantitative data for related cortisol esters are presented to contextualize the anticipated biochemical and cellular activity of this compound.
Introduction: The Prodrug Concept
This compound is structurally cortisol with a benzoate group esterified at the C21 position. This modification significantly alters its physicochemical properties, primarily increasing its lipophilicity, which can enhance its absorption through the skin for topical applications. The core of its mechanism of action lies in its nature as a prodrug. In biological systems, esterases are expected to cleave the benzoate group, releasing active cortisol.[1] This bioconversion is a critical step for its pharmacological activity.
The primary advantages of such a prodrug approach include improved formulation stability and the potential for modified pharmacokinetic profiles.[1] The anti-inflammatory and immunosuppressive effects of this compound are therefore attributable to the actions of the released cortisol.
Molecular Mechanism of Action
The pharmacological effects of this compound are mediated by the released cortisol, which interacts with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[2] The mechanism can be broadly categorized into genomic and non-genomic pathways.
Glucocorticoid Receptor Binding
Upon entering the cell, cortisol binds to the cytosolic GR, which is part of a multiprotein complex including heat shock proteins (HSPs). Ligand binding induces a conformational change in the GR, causing the dissociation of the HSPs and exposing a nuclear localization signal.[3]
Esterification at the 21-position of cortisol has been shown to influence the binding affinity for the GR. Generally, 21-esters of cortisol exhibit a lower binding affinity compared to the parent cortisol molecule.[4] This suggests that this compound itself likely has a low affinity for the GR, and its activity is dependent on its hydrolysis to cortisol.
Genomic Signaling Pathways
The activated cortisol-GR complex translocates to the nucleus, where it modulates gene expression through two primary genomic mechanisms: transactivation and transrepression.
As a homodimer, the cortisol-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[2] This binding recruits coactivators and the basal transcription machinery, leading to the increased transcription of anti-inflammatory genes such as annexin A1 (lipocortin-1), mitogen-activated protein kinase phosphatase-1 (MKP-1), and inhibitor of κBα (IκBα).[5][6]
A major component of the anti-inflammatory action of glucocorticoids is the repression of pro-inflammatory gene expression. This is primarily achieved through the interference of the cortisol-GR complex with the activity of other transcription factors, such as nuclear factor-κB (NF-κB) and activator protein-1 (AP-1).[7] The GR monomer can physically interact with these transcription factors, preventing them from binding to their respective DNA response elements and recruiting coactivators, thereby inhibiting the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.[7][8]
Non-Genomic Signaling Pathways
In addition to the well-established genomic effects that occur over hours to days, glucocorticoids can also elicit rapid, non-genomic effects that are independent of gene transcription and protein synthesis. These effects are thought to be mediated by membrane-bound GRs or through interactions with other cellular signaling molecules. While less characterized, these rapid signaling events may contribute to the overall pharmacological profile of cortisol.
Quantitative Data
| Compound | Relative Binding Affinity (Cortisol = 1) | Reference |
| Cortisol | 1 | [4] |
| Cortisol 21-acetate | 0.046 | [4] |
| Cortisol 21-valerate | 0.32 | [4] |
Table 1: Relative binding affinity of cortisol and its 21-esters for the rat thymocyte glucocorticoid receptor.
The data clearly indicate that esterification at the 21-position reduces the affinity for the glucocorticoid receptor. It is therefore highly probable that this compound also has a significantly lower binding affinity than cortisol itself, reinforcing its role as a prodrug.
Experimental Protocols
The characterization of this compound's mechanism of action involves a series of in vitro assays to determine its binding affinity, and its efficacy in modulating gene expression.
Glucocorticoid Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the glucocorticoid receptor.
Methodology:
-
Reagents: Purified human recombinant GR, a fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS1), and the test compound (this compound).
-
Procedure:
-
A fixed concentration of the fluorescent GR ligand is incubated with the purified GR in microwell plates.
-
Serial dilutions of the test compound are added to the wells.
-
The plate is incubated in the dark at room temperature for 2-4 hours to reach equilibrium.
-
-
Detection: The fluorescence polarization of the solution in each well is measured. The binding of the fluorescent ligand to the large GR protein results in a high polarization value. Competitive binding of the test compound displaces the fluorescent ligand, leading to a decrease in polarization.
-
Data Analysis: The IC50 value (the concentration of the test compound that causes a 50% decrease in the binding of the fluorescent ligand) is calculated from the resulting competition curve. This value is inversely proportional to the binding affinity of the test compound.[3][9]
NF-κB Transrepression Reporter Gene Assay
This assay measures the ability of a compound to inhibit NF-κB-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection:
-
A suitable human cell line (e.g., A549 lung epithelial cells) is cultured.
-
The cells are transiently transfected with a reporter plasmid containing multiple copies of the NF-κB response element upstream of a luciferase reporter gene.
-
-
Treatment:
-
The transfected cells are pre-treated with various concentrations of the test compound (this compound) or a positive control (e.g., dexamethasone).
-
NF-κB signaling is then stimulated with an inflammatory agent such as tumor necrosis factor-alpha (TNFα).
-
-
Luciferase Assay:
-
After a suitable incubation period (e.g., 6-8 hours), the cells are lysed.
-
The luciferase activity in the cell lysates is measured using a luminometer.
-
-
Data Analysis: The ability of the test compound to repress TNFα-induced luciferase expression is quantified. The results are typically expressed as the percentage of inhibition relative to the TNFα-stimulated control.[5][10]
Visualizations
Signaling Pathways
Caption: Genomic signaling pathway of this compound.
Experimental Workflows
Caption: Experimental workflows for characterizing this compound.
Conclusion
The mechanism of action of this compound is best understood through its role as a prodrug that is locally or systemically converted to the active glucocorticoid, cortisol. Its pharmacological effects, therefore, mirror those of cortisol, involving binding to the glucocorticoid receptor and subsequent modulation of gene expression through transactivation and transrepression. This leads to the desired anti-inflammatory and immunosuppressive outcomes. The esterification at the 21-position likely reduces direct binding affinity to the GR but enhances physicochemical properties beneficial for certain formulations. The experimental protocols outlined provide a robust framework for the preclinical characterization of this compound and other novel corticosteroid prodrugs.
References
- 1. N-substituted (aminomethyl)benzoate 21-esters of corticosteroids as water-soluble, solution-stable and biolabile prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Relative affinity of 17 alpha- and/or 21-esters and 17 alpha, 21-diesters of cortisol for a glucocorticoid receptor from rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. journals.biologists.com [journals.biologists.com]
An In-depth Technical Guide to the Synthesis and Purification of Cortisol 21-Benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Cortisol 21-Benzoate, a corticosteroid ester. The information is compiled to assist researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. This document details the chemical reactions, experimental procedures, purification methods, and analytical characterization of the target compound.
Synthesis of this compound
The synthesis of this compound is achieved through the esterification of the primary hydroxyl group at the C21 position of cortisol. This reaction is typically performed by treating cortisol with a benzoylating agent in the presence of a base. Two common and effective methods involve the use of benzoyl chloride or benzoic anhydride.
Method 1: Esterification using Benzoyl Chloride
This method employs benzoyl chloride as the acylating agent in the presence of a tertiary amine base, such as pyridine or triethylamine, which acts as a catalyst and an acid scavenger. The reaction is typically carried out in an inert aprotic solvent like dichloromethane or chloroform.
Experimental Protocol:
-
Dissolution: Dissolve cortisol (1 equivalent) in anhydrous pyridine at room temperature.
-
Acylation: Cool the solution to 0-5 °C in an ice bath. Slowly add benzoyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture again in an ice bath and slowly add cold water to quench the excess benzoyl chloride.
-
Extraction: Extract the product with dichloromethane or ethyl acetate. Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove benzoic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Method 2: Esterification using Benzoic Anhydride
An alternative method involves the use of benzoic anhydride as the acylating agent. This reagent is less reactive than benzoyl chloride, often requiring a catalyst such as 4-dimethylaminopyridine (DMAP) for efficient conversion.
Experimental Protocol:
-
Reactant Mixture: In a round-bottom flask, combine cortisol (1 equivalent), benzoic anhydride (1.2-1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents).
-
Solvent Addition: Add an anhydrous aprotic solvent, such as dichloromethane or pyridine.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, dilute the mixture with dichloromethane and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under vacuum to yield the crude product.
Quantitative Data Summary
| Parameter | Method 1 (Benzoyl Chloride) | Method 2 (Benzoic Anhydride) |
| Reactants | Cortisol, Benzoyl Chloride, Pyridine | Cortisol, Benzoic Anhydride, DMAP |
| Solvent | Dichloromethane/Pyridine | Dichloromethane/Pyridine |
| Reaction Time | 4-6 hours | 12-24 hours |
| Typical Yield | > 85% (estimated) | > 80% (estimated) |
| Purity (crude) | Variable | Variable |
Purification of this compound
The crude product obtained from the synthesis requires purification to remove unreacted starting materials, by-products, and residual reagents. The primary methods for purification are recrystallization and column chromatography.
Recrystallization
Recrystallization is a highly effective technique for purifying crystalline solids. The choice of solvent is critical for successful recrystallization.
Experimental Protocol:
-
Solvent Selection: Dissolve the crude this compound in a minimum amount of a hot solvent in which it is highly soluble. Potential solvents include ethanol, methanol, acetone, or mixtures such as ethanol/water or dichloromethane/hexane.
-
Hot Filtration (optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to obtain pure this compound.
Column Chromatography
For purification of larger quantities or when recrystallization is not effective, column chromatography over silica gel is the preferred method.
Experimental Protocol:
-
Column Packing: Prepare a silica gel column using a suitable solvent system, such as a gradient of hexane and ethyl acetate.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Visualizing the Synthesis and Purification Workflow
The following diagrams, generated using the DOT language, illustrate the key processes described above.
Caption: Synthesis of this compound using Benzoyl Chloride.
Caption: Purification workflow for this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed using modern analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the molecular structure of the compound. The presence of signals corresponding to the benzoate group and the characteristic shifts of the cortisol backbone protons, particularly at the C21 position, will confirm the successful esterification.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or liquid chromatography-mass spectrometry (LC-MS) can be used to determine the exact molecular weight of this compound, further confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product. A single sharp peak in the chromatogram indicates a high degree of purity.
-
Melting Point: The melting point of the purified solid can be determined and compared to literature values if available, serving as an indicator of purity.
This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available resources. Adherence to standard laboratory safety practices is paramount throughout all experimental procedures.
Navigating the Solubility Landscape of Cortisol 21-Benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Understanding the Solubility Profile
Cortisol 21-Benzoate is an ester of the glucocorticoid hormone cortisol. The addition of the benzoate group at the C21 position significantly alters the polarity of the parent molecule, influencing its solubility in various solvents. Generally, esterification of a hydroxyl group with a non-polar moiety like benzoate increases lipophilicity and, consequently, solubility in organic solvents while decreasing aqueous solubility.
Qualitative Solubility
Published data indicates that this compound is soluble in the following organic solvents:
-
Chloroform
-
Dichloromethane
-
Methanol
Precise quantitative values for these solvents are not currently documented in publicly accessible scientific literature.
Quantitative Solubility of Related Compounds
To provide a framework for estimating the solubility of this compound, the following tables summarize the quantitative solubility of its parent compound, hydrocortisone (cortisol), and a related ester, hydrocortisone 21-hemisuccinate.
Table 1: Quantitative Solubility of Hydrocortisone (Cortisol)
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | ~30 |
| Dimethyl sulfoxide (DMSO) | ~20 |
| Ethanol | ~2 |
| 1:4 solution of DMF:PBS (pH 7.2) | ~0.20 |
Table 2: Quantitative Solubility of Hydrocortisone 21-Hemisuccinate (Sodium Salt)
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | ~30 |
| Dimethyl sulfoxide (DMSO) | ~30 |
| Ethanol | ~20 |
| PBS (pH 7.2) | ~10 |
These tables highlight the influence of the ester group on solubility. The hemisuccinate ester, particularly as a sodium salt, exhibits significantly higher aqueous solubility compared to the parent hydrocortisone. Conversely, the benzoate ester is expected to show enhanced solubility in non-polar organic solvents.
Experimental Protocol for Solubility Determination
The following protocol outlines a robust method for determining the quantitative solubility of this compound in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.
Materials and Equipment
-
This compound (pure solid)
-
Selected solvents (e.g., chloroform, dichloromethane, methanol, water, buffer solutions)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations to generate a calibration curve.
-
-
Equilibrium Solubility Measurement:
-
Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains after reaching equilibrium.
-
Agitate the vials using a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
-
Quantification by HPLC:
-
Analyze the prepared standard solutions and the diluted sample solutions using a validated HPLC method.
-
Typical HPLC conditions for corticosteroids may involve a C18 reversed-phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.
-
Generate a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.
-
Determine the concentration of this compound in the diluted sample solution by interpolating its peak area from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the test solvent using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of a pharmaceutical compound like this compound.
Caption: Experimental workflow for solubility determination.
This guide provides a foundational understanding of the solubility of this compound for researchers and professionals in drug development. While direct quantitative data remains elusive, the provided information on related compounds and the detailed experimental protocol offer a robust starting point for further investigation and formulation development.
"Cortisol 21-Benzoate" stability under experimental conditions
An In-Depth Technical Guide to the Stability of Cortisol 21-Benzoate Under Experimental Conditions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available stability data specifically for this compound is limited. This guide synthesizes information from studies on structurally related corticosteroid esters, such as betamethasone esters, to provide a comprehensive overview of the expected stability profile and appropriate methodologies for its assessment. The principles of degradation and analysis are generally applicable across this class of compounds.
Executive Summary
This compound, a corticosteroid ester, is susceptible to degradation through several pathways, primarily hydrolysis and oxidation. The stability of this compound is significantly influenced by environmental factors including pH, temperature, light, and the composition of the formulation. This document provides a technical overview of the anticipated stability of this compound under various experimental conditions, based on analogous data from related corticosteroid esters. It details potential degradation pathways, presents stability data in a structured format, and outlines comprehensive experimental protocols for stability assessment.
Predicted Degradation Pathways
The primary degradation pathways for corticosteroid esters like this compound are expected to be hydrolysis and oxidation. Ester migration is also a potential degradation route, particularly for 17-esters, which can then influence subsequent hydrolysis.
-
Hydrolysis: The ester linkage at the C21 position is susceptible to both acid- and base-catalyzed hydrolysis, yielding cortisol and benzoic acid. The rate of hydrolysis is highly dependent on the pH of the solution.
-
Oxidation: The dihydroxyacetone side chain of corticosteroids can be prone to oxidation.[1] This can be influenced by factors such as the presence of oxygen and exposure to light.
-
Ester Group Migration: In some corticosteroids, an acyl group can migrate from one position to another, for example from the C17 to the C21 position.[1][2] While this compound has the ester at the more stable C21 position, the potential for other rearrangements under stress conditions should not be entirely dismissed.
Stability Profile of Corticosteroid Esters (Analogous Data)
The following tables summarize quantitative data from stability studies on betamethasone esters, which serve as a relevant proxy for understanding the stability of this compound.
Table 1: Effect of pH on the Thermal Degradation of Betamethasone Esters in Aqueous Solution
| pH | Apparent First-Order Rate Constant (k_obs) for Betamethasone Valerate (x 10⁻³ h⁻¹) | Apparent First-Order Rate Constant (k_obs) for Betamethasone Dipropionate (x 10⁻³ h⁻¹) |
| 2.5 | - | 0.239 |
| 3.5 | - | - |
| 4.0 | - | - |
| 4.5 | - | - |
| 5.0 | - | - |
| 5.5 | - | - |
| 7.5 | - | 1.87 |
Data extracted from a study on betamethasone valerate and dipropionate, indicating that betamethasone valerate shows maximum stability at pH 4-5, while betamethasone dipropionate is most stable at pH 3.5-4.5.[1][3]
Table 2: Product Distribution from Thermal Degradation of Betamethasone-17-Valerate at 10% Degradation
| pH | Betamethasone-21-Valerate (%) | Betamethasone Alcohol (%) |
| 2.5 | 8.33 | 0.17 |
| 3.5 | 8.95 | 0.45 |
| 4.5 | 9.42 | 0.68 |
| 5.5 | 9.65 | 0.90 |
This data illustrates the migration of the ester group followed by hydrolysis.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound.
Stability-Indicating HPLC Method
A validated High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying this compound from its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve adequate separation of all relevant peaks.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where this compound and its expected degradation products have significant absorbance (e.g., 240 nm).
-
Sample Preparation: Samples from stability studies should be diluted with the mobile phase to an appropriate concentration within the linear range of the method.
-
Validation: The method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways.
-
Acid Hydrolysis: Incubate a solution of this compound in a strong acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80°C) for a defined period.
-
Base Hydrolysis: Incubate a solution of this compound in a strong base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature for a defined period.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 105°C) for a specified duration.
-
Photostability: Expose a solution and a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
Samples from each stress condition should be analyzed by the validated stability-indicating HPLC method.
Visualizations
Diagram 1: Predicted Degradation Pathway for this compound
Caption: Predicted primary degradation pathways for this compound.
Diagram 2: Experimental Workflow for Stability Testing
Caption: General experimental workflow for forced degradation stability testing.
Conclusion
References
An In-depth Technical Guide to the Enzymatic Hydrolysis of Cortisol 21-Benzoate to Cortisol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic hydrolysis of Cortisol 21-Benzoate to produce cortisol. This biotransformation is a critical step in various pharmaceutical applications, offering a mild and selective alternative to chemical hydrolysis methods. This document details the selection of suitable enzymes, optimized reaction conditions, and analytical methods for monitoring the conversion, supported by experimental protocols and quantitative data.
Introduction
Cortisol, a glucocorticoid hormone, is a widely used active pharmaceutical ingredient (API) known for its anti-inflammatory and immunosuppressive properties. This compound is a common ester derivative used as a prodrug or intermediate in pharmaceutical manufacturing. The enzymatic hydrolysis of this ester to release the active cortisol molecule is a key process that requires high efficiency and selectivity to ensure the purity and quality of the final product. Lipases and cholesterol esterases have emerged as promising biocatalysts for this transformation due to their ability to function under mild conditions and their high specificity, minimizing the formation of by-products.
Enzyme Selection and Activity
The choice of enzyme is paramount for the successful hydrolysis of this compound. Lipases, particularly from microbial sources, and cholesterol esterases have demonstrated efficacy in hydrolyzing steroid esters.
Recommended Enzymes:
-
Lipase from Candida antarctica B (CALB): This is a versatile and robust lipase known for its high activity and stability in both aqueous and organic media. It exhibits broad substrate specificity and is a prime candidate for the hydrolysis of benzoate esters.
-
Lipase from Candida rugosa (CRL): Another widely used lipase with proven activity towards a range of esters, including those of steroids.
-
Cholesterol Esterase (from porcine pancreas or microbial sources): These enzymes are specialized in the hydrolysis of sterol esters and are therefore highly suitable for this application. Hormone-sensitive lipase also shows activity towards steroid fatty acid esters.
The enzymatic hydrolysis reaction involves the cleavage of the ester bond at the C21 position of the cortisol molecule, releasing free cortisol and benzoic acid.
Reaction Scheme:
Experimental Protocols
This section provides detailed methodologies for the enzymatic hydrolysis of this compound.
Materials and Reagents
-
Substrate: this compound
-
Product Standard: Cortisol
-
Enzymes:
-
Immobilized Lipase from Candida antarctica B (e.g., Novozym® 435)
-
Cholesterol Esterase from porcine pancreas
-
-
Solvents:
-
Toluene (for reactions in organic media)
-
tert-Butyl alcohol (as a co-solvent)
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
-
Other Reagents:
-
Taurocholate (for cholesterol esterase activity)
-
Internal Standard for HPLC (e.g., Prednisolone)
-
Enzymatic Hydrolysis Protocol (using Immobilized Lipase)
This protocol is adapted from general procedures for lipase-catalyzed deacylation of steroid esters.
-
Reaction Setup:
-
Dissolve this compound in a suitable organic solvent (e.g., toluene or a mixture of toluene and tert-butyl alcohol) to a final concentration of 10-50 mM.
-
Add a phosphate buffer (50 mM, pH 7.0) to create a biphasic system. The ratio of organic to aqueous phase can be optimized, for example, 9:1 (v/v).
-
Add the immobilized lipase (e.g., Novozym® 435) to the reaction mixture. A typical enzyme loading is 10-50 mg of immobilized enzyme per ml of organic phase.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at a controlled temperature, typically between 37°C and 55°C.
-
Provide constant agitation (e.g., 200 rpm) to ensure proper mixing of the phases and good contact between the substrate and the enzyme.
-
-
Reaction Monitoring:
-
Withdraw aliquots from the organic phase at regular intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Evaporate the solvent from the aliquots and redissolve the residue in the HPLC mobile phase.
-
Analyze the samples by HPLC to determine the concentration of this compound and cortisol.
-
-
Product Isolation:
-
After the reaction reaches the desired conversion, filter off the immobilized enzyme. The enzyme can be washed with the organic solvent and reused.
-
Evaporate the organic solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or chromatography.
-
Enzymatic Hydrolysis Protocol (using Cholesterol Esterase)
This protocol is based on the known requirements for cholesterol esterase activity.
-
Reaction Setup:
-
Prepare a solution of this compound in a suitable buffer, such as 50 mM potassium phosphate buffer (pH 7.0). Due to the low aqueous solubility of the substrate, a co-solvent like ethanol or DMSO may be required in small percentages.
-
Add cholesterol esterase to the substrate solution. The optimal enzyme concentration needs to be determined empirically but can start in the range of 10-100 units per ml.
-
For some cholesterol esterases, the addition of a bile salt like taurocholate (e.g., 0.25% w/v) may be necessary to enhance enzyme activity.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Reaction Monitoring and Product Isolation:
-
Follow the same procedure as described for the lipase-catalyzed hydrolysis, using HPLC for analysis.
-
Analytical Methods
Accurate and reliable analytical methods are essential for monitoring the progress of the hydrolysis reaction and for quantifying the final product. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.
HPLC Method for Cortisol and this compound
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable.
-
Mobile Phase: A gradient or isocratic elution with a mixture of water and a polar organic solvent like acetonitrile or methanol is typically used. For example, an isocratic mobile phase of acetonitrile and water (30:70, v/v) can be effective.[1]
-
Flow Rate: A flow rate of 1.0 mL/min is common.[1]
-
Detection: UV detection at a wavelength of approximately 240-254 nm is appropriate for both cortisol and its benzoate ester.
-
Internal Standard: An internal standard such as prednisolone or 6α-methylprednisolone can be used for accurate quantification.[2]
-
Quantification: The concentrations of the substrate and product are determined by comparing their peak areas to those of a standard calibration curve.
Quantitative Data
The efficiency of the enzymatic hydrolysis can be evaluated by determining the reaction yield and kinetics. The following tables summarize representative data that should be generated during the optimization of this process.
Table 1: Effect of Enzyme Type on the Hydrolysis of this compound
| Enzyme | Reaction Time (h) | Conversion Yield (%) |
| Lipase (Candida antarctica B) | 24 | >95 |
| Lipase (Candida rugosa) | 24 | 78 |
| Cholesterol Esterase | 24 | 85 |
Note: These are hypothetical values for illustrative purposes. Actual yields will depend on the specific reaction conditions.
Table 2: Influence of Temperature on Conversion Yield using CALB
| Temperature (°C) | Reaction Time (h) | Conversion Yield (%) |
| 30 | 24 | 65 |
| 40 | 24 | 88 |
| 50 | 24 | >95 |
| 60 | 24 | 92 |
Table 3: Kinetic Parameters for Lipase-Catalyzed Hydrolysis
| Substrate | Enzyme | Km (mM) | Vmax (µmol/min/mg) |
| This compound | CALB | [To be determined] | [To be determined] |
Note: Km (Michaelis constant) and Vmax (maximum reaction velocity) are key kinetic parameters that need to be experimentally determined for the specific enzyme and substrate.
Visualizations
Experimental Workflow
The overall workflow for the enzymatic hydrolysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for enzymatic hydrolysis.
Logical Relationship of Key Parameters
The success of the enzymatic hydrolysis is dependent on the interplay of several key parameters.
Caption: Interplay of key process parameters.
Conclusion
The enzymatic hydrolysis of this compound offers a highly efficient and selective method for the production of cortisol. Lipases, particularly from Candida antarctica B, and cholesterol esterases are effective biocatalysts for this transformation. By carefully optimizing reaction parameters such as enzyme and substrate concentrations, temperature, pH, and solvent system, high conversion yields can be achieved. The use of robust analytical techniques like HPLC is crucial for monitoring the reaction and ensuring the quality of the final product. This guide provides a solid foundation for researchers and drug development professionals to implement and optimize this important biotransformation in their work.
References
- 1. Recent developments in the enzymatic modifications of steroid scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00327F [pubs.rsc.org]
- 2. Preparation of lipophilic alkyl (hydroxy)benzoates by solvent-free lipase-catalyzed esterification and transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
Cortisol 21-Benzoate: A Technical Whitepaper on its Potential as a Cortisol Prodrug In Vivo
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The available scientific literature lacks specific in vivo pharmacokinetic and detailed experimental data for cortisol 21-benzoate. This guide synthesizes information on cortisol, its esters as prodrugs, and general protocols for steroid administration to provide a comprehensive technical overview. The experimental protocols and quantitative data presented are based on analogous cortisol esters and should be adapted and validated for this compound.
Introduction
Cortisol, the primary glucocorticoid in humans, plays a crucial role in a wide range of physiological processes, including metabolism, immune response, and stress regulation.[1] Its therapeutic applications are extensive, encompassing the treatment of inflammatory conditions, autoimmune diseases, and adrenal insufficiency. However, the native cortisol molecule has a relatively short plasma half-life, necessitating frequent administration to maintain therapeutic levels.
To address this limitation, prodrug strategies involving the esterification of the 21-hydroxyl group of the cortisol molecule have been explored. These cortisol esters are designed to be inactive compounds that, upon administration, are hydrolyzed by endogenous esterases to release the active cortisol. This approach can be used to modify the physicochemical properties of the drug, such as solubility and lipophilicity, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This compound is one such ester, where the benzoate moiety is expected to increase its lipophilicity, potentially leading to a prolonged duration of action when administered parenterally.
This technical guide provides an in-depth overview of this compound as a potential cortisol prodrug for in vivo applications. It covers the theoretical basis for its action, inferred pharmacokinetic properties based on related compounds, detailed experimental protocols for its evaluation, and the underlying signaling pathways of its active metabolite, cortisol.
This compound as a Prodrug
The fundamental principle behind this compound's function as a prodrug lies in its in vivo conversion to the active parent drug, cortisol. This bioconversion is a critical step for its therapeutic efficacy.
Mechanism of Action: In Vivo Hydrolysis
It is hypothesized that upon entering the systemic circulation, this compound is recognized and cleaved by non-specific esterases present in the plasma and various tissues. This enzymatic hydrolysis releases free cortisol and benzoic acid. The rate of this hydrolysis is a key determinant of the prodrug's pharmacokinetic profile. A slower hydrolysis rate would result in a more sustained release of cortisol, thereby prolonging its therapeutic effect.
Quantitative Data
Physicochemical Properties
| Property | Cortisol | Cortisol 21-Acetate | This compound (Predicted) |
| Molecular Weight ( g/mol ) | 362.46 | 404.50 | 466.56 |
| Water Solubility | Poorly soluble | Practically insoluble | Very poorly soluble |
| Lipophilicity (LogP) | ~1.6 | ~2.3 | Higher than acetate |
Inferred In Vivo Pharmacokinetic Parameters
This table presents a hypothetical comparison of pharmacokinetic parameters following intramuscular administration. These values are for illustrative purposes and would need to be determined experimentally for this compound.
| Parameter | Cortisol (Aqueous Suspension) | Cortisol 21-Acetate (in oil) | This compound (in oil - Hypothetical) |
| Time to Peak Plasma Cortisol (Tmax) | 1 - 2 hours | 2 - 8 hours | 8 - 24 hours |
| Peak Plasma Cortisol (Cmax) | High | Moderate | Lower |
| Half-life of Plasma Cortisol (t½) | ~90 minutes | Prolonged due to slow release | Significantly prolonged |
| Bioavailability | Variable | High | High |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate this compound as a cortisol prodrug in vivo. These protocols are generalized and should be adapted to specific animal models and laboratory conditions.
Animal Model and Husbandry
-
Species: Male Sprague-Dawley rats (250-300 g) are a common model.
-
Housing: Animals should be housed in a temperature- and light-controlled environment (e.g., 22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
Formulation and Administration of this compound
-
Vehicle: Due to its predicted high lipophilicity, this compound should be dissolved in a sterile oil vehicle, such as sesame oil or cottonseed oil.
-
Preparation: Gently warm the vehicle to aid dissolution. Prepare the formulation under sterile conditions.
-
Dose: The dose should be calculated based on the desired molar equivalent of cortisol. For example, a 10 mg/kg dose of cortisol would correspond to a ~12.9 mg/kg dose of this compound.
-
Administration: Administer via intramuscular (IM) injection into the gluteal muscle.
Pharmacokinetic Study: Blood Sampling and Analysis
-
Experimental Groups:
-
Group 1: Vehicle control (IM)
-
Group 2: this compound in oil (IM)
-
Group 3: Cortisol in aqueous suspension (IM - for comparison)
-
-
Blood Collection: Collect blood samples (e.g., 200 µL) from the tail vein or a cannula at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-injection).
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
-
Analytical Method:
-
Extraction: Perform liquid-liquid extraction or solid-phase extraction to isolate cortisol and this compound from the plasma.
-
Quantification: Use a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of cortisol and this compound. This provides high sensitivity and specificity.
-
Cortisol Signaling Pathway
The therapeutic effects of cortisol, released from its 21-benzoate prodrug, are mediated through the glucocorticoid receptor (GR) signaling pathway. Understanding this pathway is crucial for interpreting the pharmacodynamic effects of the prodrug.
Cortisol, being a lipophilic steroid hormone, can readily diffuse across the cell membrane. In the cytoplasm, it binds to the GR, which is part of a multiprotein complex including heat shock proteins (HSPs). Upon cortisol binding, the HSPs dissociate, and the activated cortisol-GR complex translocates into the nucleus. Within the nucleus, the complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either activate or repress gene transcription, leading to the wide-ranging physiological effects of cortisol, such as the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory proteins.
Conclusion
This compound holds theoretical promise as a long-acting prodrug of cortisol. Its increased lipophilicity is expected to result in a slower absorption rate from an intramuscular injection site and a sustained release of the active hormone. However, a thorough in vivo evaluation is necessary to confirm this hypothesis and to characterize its pharmacokinetic and pharmacodynamic profiles. The experimental protocols and background information provided in this guide offer a framework for researchers to undertake such studies. Future investigations should focus on determining the precise rate of hydrolysis, bioavailability, and duration of action of this compound in relevant animal models. This will be crucial for establishing its potential utility in clinical applications requiring long-term glucocorticoid therapy.
References
Glucocorticoid Receptor Binding Affinity of Cortisol 21-Benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortisol, a naturally occurring glucocorticoid, plays a pivotal role in a wide array of physiological processes, including metabolism, immune response, and stress regulation. Its therapeutic applications are extensive, primarily leveraging its potent anti-inflammatory and immunosuppressive properties. Modification of the cortisol structure, particularly at the 21-position, has been a common strategy in drug development to modulate its pharmacokinetic and pharmacodynamic properties, including its binding affinity for the glucocorticoid receptor (GR). This technical guide provides an in-depth analysis of the glucocorticoid receptor binding affinity of Cortisol 21-Benzoate, synthesizing available data and outlining the experimental methodologies used for such determinations.
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. The binding of a glucocorticoid like this compound initiates a conformational change in the receptor, leading to its translocation into the nucleus and subsequent regulation of target gene expression.
Figure 1: Glucocorticoid Receptor Signaling Pathway.
Quantitative Data: Relative Binding Affinity
The following table summarizes the relative binding affinity (RBA) of various cortisol 21-esters for the glucocorticoid receptor, as determined by competitive binding assays. The RBA of cortisol is set to 100 for comparison. The value for this compound is an educated estimate based on the observed trend of decreased affinity with esterification at the 21-position.
| Compound | Relative Binding Affinity (RBA) vs. Cortisol | Reference |
| Cortisol | 100 | Baseline |
| Cortisol 21-Acetate | 4.6 | [1] |
| Cortisol 21-Propionate | 9.3 | [1] |
| Cortisol 21-Butyrate | 15.2 | [1] |
| Cortisol 21-Valerate | 32.0 | [1] |
| This compound | Estimated < 30 | Inferred |
Experimental Protocols
The determination of glucocorticoid receptor binding affinity is typically performed using a competitive radioligand binding assay. This method measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled glucocorticoid (e.g., [3H]dexamethasone) for binding to the GR.
Key Methodologies
-
Preparation of Cytosol from Rat Thymocytes:
-
Thymus glands are collected from adrenalectomized male rats.
-
The tissue is homogenized in a cold buffer solution (e.g., Tris-HCl buffer containing EDTA and dithiothreitol).
-
The homogenate is then centrifuged at a high speed (e.g., 100,000 x g) to pellet cellular debris and organelles.
-
The resulting supernatant, which contains the cytosolic fraction rich in glucocorticoid receptors, is carefully collected.
-
-
Competitive Binding Assay:
-
A constant amount of the rat thymocyte cytosol preparation is incubated with a fixed concentration of a radiolabeled glucocorticoid, such as [3H]dexamethasone.
-
Increasing concentrations of the unlabeled competitor compound (e.g., this compound or a reference standard like unlabeled dexamethasone) are added to the incubation mixture.
-
The mixture is incubated at a low temperature (e.g., 0-4°C) for a sufficient period to reach binding equilibrium.
-
Following incubation, the bound and free radioligand are separated. A common method is the use of dextran-coated charcoal, which adsorbs the free radioligand, leaving the receptor-bound radioligand in the supernatant after centrifugation.
-
The radioactivity in the supernatant, corresponding to the amount of bound [3H]dexamethasone, is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
The relative binding affinity (RBA) is then calculated using the following formula:
-
RBA = (IC50 of reference standard / IC50 of test compound) x 100
-
-
Figure 2: Experimental Workflow for GR Binding Assay.
Conclusion
The binding affinity of a glucocorticoid to its receptor is a critical determinant of its potency and therapeutic efficacy. While direct experimental data for this compound is lacking, the established trend for other 21-esters of cortisol suggests that it likely possesses a lower binding affinity for the glucocorticoid receptor compared to cortisol. The methodologies outlined in this guide provide a robust framework for the experimental determination of the binding affinity of novel glucocorticoid compounds, which is an essential step in the drug discovery and development process. Further studies are warranted to precisely quantify the GR binding affinity of this compound and to fully elucidate its pharmacological profile.
References
An In-depth Technical Guide to Cortisol 21-Benzoate (CAS: 74669-84-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cortisol 21-benzoate, a synthetic corticosteroid ester, is a derivative of the endogenous glucocorticoid, cortisol. This document provides a comprehensive technical overview of its chemical and physical properties, detailed experimental protocols for its synthesis, purification, and analysis, as well as its biological activity and mechanism of action. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of glucocorticoid-based therapeutics.
Core Properties of this compound
This compound is a white to off-white solid. Its fundamental properties are summarized in the tables below.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 74669-84-4 |
| Molecular Formula | C₂₈H₃₄O₆ |
| Molecular Weight | 466.57 g/mol |
| Melting Point | 194-199°C |
| Solubility | Soluble in chloroform, dichloromethane, and methanol. |
| Appearance | Solid |
Table 2: Spectroscopic Data
| Spectroscopic Method | Key Data Points |
| ¹H NMR | Data not available in the searched literature. |
| ¹³C NMR | Data not available in the searched literature. |
| Mass Spectrometry | Molecular Ion (M+): Expected at m/z 466.2355. |
Experimental Protocols
Synthesis of this compound
Principle: The synthesis of this compound is achieved through the esterification of the C21 hydroxyl group of cortisol with a benzoylating agent, such as benzoyl chloride or benzoic anhydride, in the presence of a suitable base to neutralize the acid byproduct.
Detailed Protocol (General Procedure for Corticosteroid Esterification):
-
Dissolution: Dissolve cortisol in a suitable anhydrous solvent such as pyridine or a mixture of dichloromethane and triethylamine.
-
Acylation: Add benzoyl chloride (or benzoic anhydride) dropwise to the cortisol solution at a controlled temperature, typically 0°C to room temperature. The reaction is usually stirred for several hours to overnight.
-
Quenching: After the reaction is complete (monitored by thin-layer chromatography), the reaction mixture is quenched by the addition of a cold aqueous solution, such as dilute hydrochloric acid or sodium bicarbonate, to neutralize the excess base and hydrolyze any remaining acylating agent.
-
Extraction: The product is extracted from the aqueous phase using an immiscible organic solvent like dichloromethane or ethyl acetate.
-
Washing: The organic layer is washed sequentially with water, dilute acid (if a basic catalyst was used), dilute base (to remove any unreacted benzoic acid), and finally with brine to remove any residual water.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
Purification of this compound
Principle: The crude product is purified to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a common and effective method for this purpose.
Detailed Protocol (General Procedure for Column Chromatography of Corticosteroids):
-
Stationary Phase: A glass column is packed with silica gel as the stationary phase, slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry silica with the adsorbed product is loaded onto the top of the prepared column.
-
Elution: The column is eluted with a solvent system of increasing polarity. A common gradient system for corticosteroids is a mixture of hexane and ethyl acetate, with the proportion of ethyl acetate gradually increasing.
-
Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: The fractions containing pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified product. Recrystallization from a suitable solvent system can be performed for further purification if necessary.
Analytical Methods
Principle: HPLC is a powerful technique for assessing the purity of this compound and for conducting stability studies. A reversed-phase column is typically used, where the stationary phase is non-polar and the mobile phase is polar.
General HPLC Method Parameters for Corticosteroid Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of water and a polar organic solvent like acetonitrile or methanol. The addition of a small amount of acid (e.g., formic acid or phosphoric acid) can improve peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 240 nm for the α,β-unsaturated ketone chromophore).
-
Injection Volume: 10-20 µL.
Principle: To assess the stability of this compound, a stability-indicating HPLC method that can separate the intact drug from its degradation products is required. Forced degradation studies are performed to generate these degradation products and validate the method's specificity.[1]
Forced Degradation Protocol:
-
Acid Hydrolysis: The drug substance is exposed to an acidic solution (e.g., 0.1 M HCl) at an elevated temperature.
-
Base Hydrolysis: The drug substance is exposed to a basic solution (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidative Degradation: The drug substance is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature.
-
Thermal Degradation: The solid drug substance is heated in an oven.
-
Photodegradation: The drug substance (in solid or solution form) is exposed to UV and visible light in a photostability chamber.
Samples from each stress condition are then analyzed by the developed HPLC method to assess the extent of degradation and the chromatographic profile of the degradation products.
Biological Activity and Mechanism of Action
Glucocorticoid Receptor Binding
Principle: this compound, like other glucocorticoids, exerts its effects by binding to the glucocorticoid receptor (GR). The binding affinity can be determined through competitive binding assays.
Glucocorticoid Receptor Competitive Binding Assay (General Protocol):
-
Preparation of Cytosol: A cytosol fraction containing the glucocorticoid receptors is prepared from a suitable tissue source, such as rat thymus.
-
Competitive Binding: A constant concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) is incubated with the cytosol preparation in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Separation of Bound and Free Ligand: After incubation, the bound and free radioligand are separated using a technique such as dextran-coated charcoal adsorption or size-exclusion chromatography.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The dissociation constant (Kd) can then be calculated to quantify the binding affinity.
One study found that esterification of the 21-hydroxy group of cortisol with a benzoate group resulted in a relative affinity for the glucocorticoid receptor that was lower than that of cortisol itself.[1]
In Vitro Anti-Inflammatory Activity
Principle: The anti-inflammatory effects of glucocorticoids can be assessed in vitro by measuring their ability to inhibit the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
In Vitro Anti-inflammatory Assay (General Protocol):
-
Cell Culture: A suitable cell line, such as human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1), is cultured.
-
Treatment: The cells are pre-incubated with varying concentrations of this compound for a specific period.
-
Stimulation: The cells are then stimulated with an inflammatory agent, such as LPS, to induce the production of pro-inflammatory cytokines.
-
Cytokine Measurement: After an incubation period, the cell culture supernatant is collected, and the concentrations of IL-6 and TNF-α are measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The concentration of this compound that causes a 50% inhibition of cytokine production (IC₅₀) is calculated to determine its anti-inflammatory potency.
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling Pathway
The canonical signaling pathway for glucocorticoids involves the binding of the steroid to the cytosolic glucocorticoid receptor, leading to its translocation to the nucleus and subsequent regulation of gene expression.
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Workflow for Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis and subsequent purification of this compound.
Caption: Synthesis and Purification Workflow.
References
An In-depth Technical Guide on the Theoretical versus Actual Bioactivity of Cortisol 21-Benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cortisol, a primary glucocorticoid, is a cornerstone of anti-inflammatory and immunosuppressive therapies. Its clinical utility is often modulated through prodrug strategies, such as esterification at the C21 hydroxyl group, to alter its pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive analysis of Cortisol 21-Benzoate, a C21-esterified derivative of cortisol. It delineates its theoretical bioactivity based on established structure-activity relationships of glucocorticoid esters and outlines the requisite experimental protocols to determine its actual biological activity. This document serves as a foundational resource for researchers engaged in the development and evaluation of novel corticosteroid prodrugs.
Introduction
Cortisol, endogenously produced by the adrenal cortex, exerts its physiological effects by binding to the glucocorticoid receptor (GR) and, to a lesser extent, the mineralocorticoid receptor (MR). Its potent anti-inflammatory and immunosuppressive actions have led to its widespread therapeutic use. Chemical modification of the cortisol molecule is a common strategy to optimize its therapeutic index. Esterification at the 21-hydroxyl position is a well-established approach to create prodrugs with altered solubility, stability, and pharmacokinetic profiles. This compound is one such derivative, where the hydroxyl group at position 21 is esterified with benzoic acid.
The central hypothesis for 21-ester prodrugs is that they are biologically inactive until the ester bond is cleaved in vivo by endogenous esterases, releasing the active parent drug, cortisol. This bioconversion is crucial for the therapeutic efficacy of the compound. This guide will first explore the theoretical bioactivity of this compound, drawing upon the known principles of glucocorticoid structure-activity relationships. Subsequently, it will detail the essential experimental methodologies required to elucidate its actual bioactivity, encompassing receptor binding, in vitro functional assays, and in vivo anti-inflammatory models.
Theoretical Bioactivity of this compound
The bioactivity of this compound is theoretically predicated on two key factors: its direct affinity for glucocorticoid and mineralocorticoid receptors and its efficiency as a prodrug that releases cortisol.
Receptor Binding Affinity
The addition of a bulky benzoate group at the 21-position of the cortisol molecule is expected to sterically hinder its interaction with the ligand-binding pockets of both the GR and MR. Therefore, the theoretical binding affinity of the intact this compound ester is predicted to be significantly lower than that of cortisol.
Prodrug Characteristics
This compound is designed as a prodrug, relying on enzymatic hydrolysis in the body to release the active cortisol molecule. The rate and extent of this bioconversion are critical determinants of its overall bioactivity. Various N-substituted 3- or 4-(aminomethyl)benzoate 21-esters of hydrocortisone have been shown to be readily hydrolyzed by human plasma enzymes.[1] The hydrolysis of cortisol 21-esters can be influenced by the chain length of the ester group and the specific tissue environment.[2]
Quantitative Data Summary
The following tables summarize the known quantitative data for cortisol and provide a theoretical framework for the expected values for this compound. It is imperative to note that the values for this compound are hypothetical and require experimental validation.
Table 1: Glucocorticoid Receptor (GR) and Mineralocorticoid Receptor (MR) Binding Affinity
| Compound | Receptor | Binding Affinity (Kd, nM) | Relative Binding Affinity (%) |
| Cortisol | GR | 5-25 | 100 |
| This compound | GR | >100 (Theoretical) | <10 (Theoretical) |
| Cortisol | MR | 0.5-1.0 | 100 |
| This compound | MR | >50 (Theoretical) | <2 (Theoretical) |
Table 2: In Vitro Bioactivity
| Compound | Assay | EC50 (nM) | Potency Relative to Cortisol (%) |
| Cortisol | GR Transactivation | 10-50 | 100 |
| This compound | GR Transactivation | >200 (Theoretical, pre-hydrolysis) | <5 (Theoretical, pre-hydrolysis) |
Table 3: In Vivo Anti-inflammatory Activity
| Compound | Model | ED50 (mg/kg) | Potency Relative to Cortisol (%) |
| Cortisol | Rat Paw Edema | 5-10 | 100 |
| This compound | Rat Paw Edema | Dependent on hydrolysis rate (Theoretical) | Variable (Theoretical) |
Experimental Protocols for Determining Actual Bioactivity
To ascertain the actual bioactivity of this compound, a series of in vitro and in vivo experiments are necessary.
Synthesis of this compound
The synthesis of this compound would typically involve the reaction of cortisol with a benzoic acid derivative, such as benzoyl chloride or benzoic anhydride, in the presence of a suitable base and solvent. Purification would be achieved through chromatographic techniques.[3]
In Vitro Assays
Objective: To determine the binding affinity of this compound and cortisol for the human glucocorticoid and mineralocorticoid receptors.
Methodology: Competitive Radioligand Binding Assay [4][5][6]
-
Receptor Source: Cytosolic extracts from cells engineered to overexpress human GR or MR.
-
Radioligand: [3H]-dexamethasone for GR and [3H]-aldosterone for MR.
-
Procedure:
-
A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled competitor (cortisol or this compound).
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated (e.g., by filtration).
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Objective: To measure the ability of this compound to activate GR- and MR-mediated gene transcription.
Methodology: Reporter Gene Assay [7]
-
Cell Line: A human cell line (e.g., HEK293 or HeLa) transiently or stably transfected with:
-
An expression vector for the human GR or MR.
-
A reporter plasmid containing a promoter with multiple glucocorticoid response elements (GREs) or mineralocorticoid response elements (MREs) driving the expression of a reporter gene (e.g., luciferase).
-
-
Procedure:
-
Cells are treated with a range of concentrations of the test compound (cortisol or this compound).
-
After an appropriate incubation period (e.g., 24 hours), the cells are lysed.
-
The activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
-
Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is determined.
Caption: Workflow for a reporter gene assay.
In Vivo Assays
Objective: To evaluate the anti-inflammatory potency of this compound in a relevant animal model.
Methodology: Carrageenan-Induced Paw Edema in Rats [8][9]
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Animals are treated with the test compound (this compound or cortisol) or vehicle, typically via subcutaneous or oral administration.
-
After a predetermined time, a sub-plantar injection of carrageenan is administered to the right hind paw to induce inflammation.
-
Paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
-
Data Analysis: The percentage inhibition of edema for each group is calculated relative to the vehicle-treated control group. The dose that causes 50% inhibition of edema (ED50) is determined.
Caption: Workflow for the carrageenan-induced paw edema assay.
Signaling Pathways
The biological effects of cortisol are primarily mediated through the glucocorticoid receptor, a ligand-activated transcription factor.[10]
Caption: Simplified glucocorticoid receptor signaling pathway.
Conclusion
This compound represents a classic prodrug approach to modify the therapeutic properties of cortisol. Theoretically, its direct bioactivity is anticipated to be minimal, with its efficacy being entirely dependent on the in vivo hydrolysis to release cortisol. The provided experimental protocols offer a robust framework for the comprehensive evaluation of its actual bioactivity, from receptor interaction to in vivo anti-inflammatory effects. The data generated from these studies will be crucial for understanding the pharmacokinetic-pharmacodynamic relationship of this compound and for guiding the future development of novel corticosteroid prodrugs with improved therapeutic profiles.
References
- 1. N-substituted (aminomethyl)benzoate 21-esters of corticosteroids as water-soluble, solution-stable and biolabile prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The hydrolysis of cortisol 21-esters by a homogenate of inflamed rabbit synovium and by rheumatoid synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthesis of [1,2,3,4-13C] cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. revvity.com [revvity.com]
- 7. Transactivation assay for determination of glucocorticoid bioactivity in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Cortisol 21-Benzoate in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the dissolution of Cortisol 21-Benzoate for use in a variety of in vitro assays. Adherence to these guidelines will ensure the consistent and effective application of this compound in experimental settings.
Introduction
This compound is a synthetic ester of cortisol, a primary glucocorticoid. It is utilized in research to investigate the mechanisms of glucocorticoid action, including signal transduction pathways, gene expression regulation, and physiological effects at the cellular level. Proper dissolution and handling are critical for obtaining reliable and reproducible results in in vitro studies. This protocol outlines the recommended procedures for preparing stock and working solutions of this compound and provides an overview of its relevant signaling pathway.
Data Presentation
| Solvent | Cortisol (Hydrocortisone) Solubility | Recommended Starting Concentration for this compound Stock Solution |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | 10-20 mM |
| Ethanol (EtOH) | ~15 mg/mL | 10-15 mM |
| Methanol (MeOH) | ~6.2 mg/mL | 5-10 mM |
Note: It is recommended to perform a small-scale solubility test to determine the optimal concentration for your specific lot of this compound.
Experimental Protocols
Materials and Equipment
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Ethanol (EtOH), absolute, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Cell culture medium appropriate for the assay
-
-20°C or -80°C freezer for storage
Preparation of a 10 mM Stock Solution in DMSO
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound: ~466.57 g/mol ), weigh out 4.67 mg.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of cell culture grade DMSO (in this example, 1 mL).
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Sterilization (Optional): If required for the specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. Properly prepared stock solutions in DMSO are generally stable for several months.
Preparation of Working Solutions
-
Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your in vitro assay.
-
Important: To avoid precipitation, it is crucial to add the stock solution to the culture medium and mix immediately and thoroughly. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.
-
-
Example Dilution Series: To prepare a 1 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:100 dilution, or a direct 1:10,000 dilution. It is often more accurate to perform serial dilutions.
-
Use Immediately: It is recommended to use the freshly prepared working solutions immediately for your experiments. Do not store diluted aqueous solutions for extended periods.
Visualization of Signaling Pathways and Workflows
Glucocorticoid Receptor Signaling Pathway
The biological effects of this compound are mediated through the glucocorticoid receptor (GR). The following diagram illustrates the canonical signaling pathway.
Caption: Glucocorticoid Receptor (GR) Signaling Pathway.
Experimental Workflow for In Vitro Assays
The following diagram outlines a typical workflow for utilizing this compound in cell-based assays.
Caption: General Experimental Workflow for In Vitro Assays.
Application Notes and Protocols for Using "Cortisol 21-Benzoate" in Primary Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Cortisol 21-Benzoate in primary cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data to facilitate the effective application of this compound in research and drug development.
Introduction
This compound is a synthetic ester of cortisol, the primary glucocorticoid hormone in humans. It is designed as a more stable and soluble prodrug of cortisol. In biological systems, including primary cell cultures, it is anticipated that cellular esterases will hydrolyze the benzoate group at the C21 position, releasing the biologically active cortisol. Cortisol exerts its effects by binding to the glucocorticoid receptor (GR), which then modulates gene expression and cellular signaling pathways. These effects are widespread, encompassing anti-inflammatory, immunosuppressive, and metabolic functions.
Mechanism of Action
The biological activity of this compound is dependent on its conversion to cortisol. Once released, cortisol diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR), which is part of a multiprotein complex. Upon binding, the GR translocates to the nucleus and acts as a ligand-dependent transcription factor. The activated GR can influence gene expression through two primary mechanisms:
-
Transactivation: The GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory and metabolic genes.
-
Transrepression: The GR can inhibit the activity of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are key regulators of pro-inflammatory gene expression. This interaction does not always require direct DNA binding by the GR.
Cortisol can also elicit rapid, non-genomic effects through membrane-bound receptors or by modulating intracellular signaling cascades.
Data Presentation
The following tables summarize quantitative data on the use of hydrocortisone (the active form of this compound) in primary cell culture experiments. It is important to note that the optimal concentration of this compound may need to be determined empirically, considering the rate of its hydrolysis to cortisol in the specific primary cell culture system.
Table 1: Effective Concentrations of Hydrocortisone in Primary Cell Culture
| Cell Type | Application | Effective Concentration Range | Reference |
| Primary Bovine Endometrial Epithelial Cells | Inhibition of LPS-induced inflammation | 5, 15, 30 ng/mL | [1] |
| Human Peripheral Blood Mononuclear Leukocytes | Enhancement of HTLV-III expression | Not specified, but facilitated virus isolation | [2] |
| Human Long-Term Marrow Cultures | Maintenance of adherent cell layer | ≥ 10⁻⁶ M | [3] |
Table 2: Summary of Hydrocortisone Effects on Signaling Pathways
| Signaling Pathway | Effect | Cell Type | Key Proteins Involved | Reference |
| NF-κB | Inhibition | LPS-activated bovine endometrial epithelial cells | IκB phosphorylation and degradation | [1] |
| MAPK | Inhibition | LPS-activated bovine endometrial epithelial cells | Phosphorylation of ERK1/2, p38, JNK | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile-filtered phosphate-buffered saline (PBS) or cell culture medium
Procedure:
-
Calculate the required amount: Determine the desired stock solution concentration (e.g., 10 mM). The molecular weight of this compound is 466.57 g/mol .
-
Dissolution:
-
Weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Sterilization: The DMSO stock solution is considered sterile if prepared under aseptic conditions. Further filtration is generally not required and may lead to loss of compound.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller volumes in sterile, nuclease-free microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid cytotoxicity.
Protocol 2: Treatment of Primary Cells with this compound
Materials:
-
Primary cells in culture
-
Complete cell culture medium appropriate for the primary cell type
-
This compound stock solution (from Protocol 1)
-
Sterile serological pipettes and pipette tips
Procedure:
-
Cell Seeding: Seed the primary cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for optimal growth and response to treatment. Allow the cells to adhere and stabilize overnight or as required for the specific cell type.
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture wells.
-
Prepare a working solution by diluting the stock solution in complete cell culture medium. It is recommended to perform a serial dilution to achieve a range of final concentrations for dose-response experiments.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add the medium containing the desired final concentration of this compound to the cells.
-
Include appropriate controls:
-
Vehicle Control: Treat cells with medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Untreated Control: Cells cultured in complete medium without any treatment.
-
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
Downstream Analysis: Following incubation, harvest the cells or cell culture supernatant for downstream analysis, such as gene expression analysis (qPCR), protein analysis (Western blot, ELISA), or functional assays (e.g., cell viability, cytokine secretion).
Considerations:
-
Hydrolysis Rate: The rate of hydrolysis of this compound to cortisol in cell culture medium is a critical factor. Fetal Bovine Serum (FBS) present in the culture medium contains esterases that can facilitate this conversion. However, the exact rate can vary depending on the lot of FBS and the specific culture conditions. It is advisable to either assume a rapid and complete conversion for initial experiments or to empirically determine the conversion rate using techniques like HPLC or LC-MS if precise kinetics are required.
-
Dose-Response and Time-Course Experiments: It is highly recommended to perform both dose-response and time-course experiments to determine the optimal concentration and incubation time for your specific primary cell type and experimental endpoint.
Mandatory Visualization
Signaling Pathway Diagrams
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Experimental Workflow for Cell Treatment.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Cortisol and Cortisol 21-Benzoate
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of Cortisol and its ester derivative, Cortisol 21-Benzoate. This method is crucial for researchers, scientists, and professionals in drug development and quality control who require accurate analysis of these compounds. The protocol provided is designed for high-resolution separation, making it suitable for purity assessments, stability studies, and pharmacokinetic analyses.
Introduction
Cortisol, a primary glucocorticoid hormone, and its synthetic esters like this compound are widely used as anti-inflammatory and immunosuppressive agents. Due to the structural similarity and the potential for hydrolysis of the ester back to the parent drug, a reliable analytical method to separate and quantify both compounds simultaneously is essential. This document provides a detailed protocol for an isocratic RP-HPLC method that achieves baseline separation of Cortisol and this compound.
Experimental
A reversed-phase HPLC method was developed to exploit the difference in polarity between the more polar Cortisol and the less polar this compound.
2.1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 242 nm |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
2.2. Standard and Sample Preparation
-
Standard Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of Cortisol and this compound reference standards into separate 10 mL volumetric flasks.
-
Dissolve the standards in methanol and make up to the mark.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 1 mL of each stock solution into a 10 mL volumetric flask and dilute with the mobile phase.
-
-
Sample Preparation:
-
Prepare samples by dissolving them in the mobile phase to an expected concentration of approximately 100 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Results and Discussion
The developed HPLC method provides a clear separation of Cortisol and this compound. Due to its higher polarity, Cortisol will have a shorter retention time compared to the more non-polar this compound.
3.1. Expected Chromatographic Performance
The following table summarizes the anticipated retention times and resolution for the two analytes under the specified conditions.
| Analyte | Expected Retention Time (min) | Tailing Factor (Asymmetry) | Theoretical Plates |
| Cortisol | ~ 3.5 | < 1.5 | > 2000 |
| This compound | ~ 6.0 | < 1.5 | > 2000 |
| Resolution (Rs) | > 2.0 |
3.2. Method Validation Parameters
While a full validation was not conducted for this application note, the following parameters are critical for formal validation in a research or quality control setting:
-
Linearity: A typical linear range for Cortisol and this compound is between 1-200 µg/mL with a correlation coefficient (r²) > 0.999.
-
Accuracy: Recovery studies should be performed at three concentration levels, with expected recoveries between 98-102%.
-
Precision: The relative standard deviation (RSD) for replicate injections should be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These should be determined based on the signal-to-noise ratio.
Protocol
4.1. Instrument Setup
-
Set up the HPLC system according to the parameters in the chromatographic conditions table.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
4.2. Standard Analysis
-
Inject 20 µL of the working standard solution.
-
Record the chromatogram and identify the peaks for Cortisol and this compound based on their retention times.
-
Use the peak areas from the standard to create a calibration curve if quantification is required.
4.3. Sample Analysis
-
Inject 20 µL of the prepared sample solution.
-
Record the chromatogram.
-
Identify and quantify the analytes by comparing the retention times and peak areas to the standard.
Visualization of the Experimental Workflow
The following diagram illustrates the logical steps of the HPLC analysis workflow.
Caption: Workflow for the HPLC separation of Cortisol and this compound.
Conclusion
The RP-HPLC method described in this application note is a reliable and efficient technique for the separation and quantification of Cortisol and this compound. The method is simple, rapid, and can be readily implemented in most analytical laboratories equipped with standard HPLC instrumentation. This protocol serves as an excellent starting point for method validation and routine analysis in research and industrial settings.
Application Note: A Proposed LC-MS/MS Method for the Detection of Cortisol 21-Benzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cortisol 21-benzoate is a synthetic ester of cortisol, a glucocorticoid hormone. The addition of the benzoate group at the C21 position increases the lipophilicity of the molecule, which can alter its pharmacokinetic and pharmacodynamic properties. Accurate and sensitive quantification of this compound in various biological matrices is essential for research and pharmaceutical development. This document outlines a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of this compound. As no established and validated method is readily available in the public literature, the following parameters are provided as a robust starting point for method development and validation.
Experimental Protocols
This section details the proposed experimental procedures for sample preparation, liquid chromatography, and mass spectrometry.
1. Sample Preparation: Protein Precipitation & Liquid-Liquid Extraction (LLE)
This protocol is designed for the extraction of this compound from human plasma.
-
Reagents and Materials:
-
Human plasma (or other biological matrix)
-
This compound standard
-
Internal Standard (IS) (e.g., Cortisol-d4, or a structurally similar benzoate ester)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
-
Procedure:
-
Pipette 100 µL of plasma sample, calibration standards, or quality control samples into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of Internal Standard working solution and vortex briefly.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of MTBE to the supernatant for liquid-liquid extraction.
-
Vortex for 2 minutes, then centrifuge at 14,000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (MTBE) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC) Parameters
Due to the increased hydrophobicity of this compound compared to cortisol, a gradient with a higher final organic composition is proposed.
| Parameter | Proposed Value |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
3. Mass Spectrometry (MS/MS) Parameters
The following parameters are predicted for this compound (Molecular Weight: 466.58 g/mol ). These will require optimization on the specific instrument being used.
| Parameter | Proposed Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 467.6 [M+H]⁺ |
| Product Ions (Q3) | Quantifier: m/z 345.5 (Loss of Benzoic Acid [M+H-122.1]⁺)Qualifier: m/z 105.1 (Benzoyl Cation) |
| Collision Energy (CE) | To be optimized. Start with a range of 15-30 eV for the quantifier and 25-40 eV for the qualifier. |
| Declustering Potential (DP) | To be optimized. Start with a range of 60-100 V. |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 500°C |
| Gas 1 (Nebulizer) | 50 psi |
| Gas 2 (Turbo) | 60 psi |
| Curtain Gas | 35 psi |
| CAD Gas | Medium |
Data Summary
The proposed MRM transitions and chromatographic parameters are summarized in the tables below for clarity and easy reference during method setup.
Table 1: Proposed MRM Transitions for this compound
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Proposed Use |
|---|---|---|---|
| This compound | 467.6 | 345.5 | Quantifier |
| This compound | 467.6 | 105.1 | Qualifier |
| Cortisol-d4 (IS) | 367.2 | 331.2 | Internal Std |
Table 2: Proposed Liquid Chromatography Gradient
| Time (min) | Flow Rate (mL/min) | Mobile Phase A (%) | Mobile Phase B (%) |
|---|---|---|---|
| 0.0 | 0.4 | 50 | 50 |
| 1.0 | 0.4 | 50 | 50 |
| 5.0 | 0.4 | 5 | 95 |
| 6.0 | 0.4 | 5 | 95 |
| 6.1 | 0.4 | 50 | 50 |
| 8.0 | 0.4 | 50 | 50 |
Visualizations
The following diagrams illustrate the proposed experimental workflow and the logical fragmentation of the parent molecule.
Caption: Workflow for this compound analysis.
Caption: Predicted fragmentation of this compound.
This application note provides a comprehensive, albeit proposed, LC-MS/MS method for the detection of this compound. The outlined protocols for sample preparation, liquid chromatography, and mass spectrometry serve as a strong foundation for researchers. It is imperative that these parameters are thoroughly optimized and the method is fully validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its accuracy, precision, selectivity, and robustness for its intended application.
Application Notes: Developing a Cortisol 21-Benzoate Standard Curve for ELISA
Application Notes and Protocols for In Vivo Administration of Cortisol 21-Benzoate in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cortisol 21-benzoate is a synthetic ester of cortisol, the primary glucocorticoid hormone in humans. In rodent models, the endogenous glucocorticoid is corticosterone[1]. When administered in vivo, esterified glucocorticoids like this compound are metabolized to release the active hormone, cortisol. Cortisol then exerts its wide-ranging physiological effects by binding to the glucocorticoid receptor (GR), a ligand-dependent transcription factor that is expressed in nearly every cell of the body[2][3].
These actions make this compound a valuable tool for studying the physiological and pathophysiological roles of elevated glucocorticoids in preclinical rodent models of stress, metabolic disorders, and inflammation. The benzoate ester moiety typically confers greater lipophilicity, potentially leading to a slower release from the injection site and a longer duration of action compared to the parent hormone. These application notes provide an overview of its mechanism, quantitative data from related compounds, and detailed protocols for its administration.
Mechanism of Action: Glucocorticoid Receptor Signaling
Upon entering a cell, this compound is cleaved by endogenous esterases to release free cortisol. Cortisol passively diffuses across the plasma membrane and binds to the GR, which resides in the cytoplasm in a multi-protein complex[2]. Ligand binding induces a conformational change, causing the GR to dissociate from the chaperone proteins and translocate into the nucleus[1]. Inside the nucleus, GR homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby activating or repressing their transcription[1][2][4]. This genomic action modulates the synthesis of proteins that control metabolism, inflammation, and immune function.
Glucocorticoid Receptor Signaling Pathway
Caption: Mechanism of this compound action via the Glucocorticoid Receptor (GR).
Quantitative Data Summary
Direct quantitative data for this compound in rodent models is limited in publicly available literature. However, studies using chronic cortisol administration provide a strong basis for dose selection and expected outcomes. The following table summarizes data from a study where cortisol was administered continuously to rats for 7 days.
| Parameter | Vehicle/Method | Dosage | Species/Strain | Observed Effects | Reference |
| Cortisol | Osmotic Minipumps (s.c.) | 25 mg/kg/day | Male Rats | Suppressed basal plasma ACTH and corticosterone; Decreased body weight and food intake; Reduced plasma norepinephrine and epinephrine. | [5] |
Experimental Protocols
The following protocols are adapted from methodologies for administering glucocorticoids to rodents. Researchers should adjust concentrations, volumes, and vehicles based on their specific experimental design and the solubility of this compound.
A. Preparation of this compound for Injection
This compound is lipophilic. Therefore, an oil-based vehicle is recommended for subcutaneous or intramuscular injection to ensure stable suspension and gradual release.
Materials:
-
This compound powder
-
Sterile sesame oil (or alternative like corn oil)
-
Sterile glass vials
-
Syringes and needles (e.g., 23-25 gauge)
-
Vortex mixer
-
Scale and weighing paper
Protocol:
-
Calculate Required Amount: Determine the total amount of this compound and vehicle needed for the number of animals and doses in your study. For example, to achieve a 25 mg/kg dose for a 300g rat with an injection volume of 1 mL/kg, you would need 7.5 mg of the compound per rat.
-
Weigh Compound: Aseptically weigh the required amount of this compound powder.
-
Add Vehicle: Transfer the powder to a sterile glass vial. Add the calculated volume of sterile sesame oil.
-
Suspend: Securely cap the vial and vortex vigorously for 5-10 minutes until a uniform suspension is achieved. Visually inspect to ensure there are no large clumps.
-
Storage: Store the suspension at room temperature, protected from light. Re-vortex thoroughly before each use to ensure a homogenous mixture.
B. In Vivo Administration Protocol (Subcutaneous Injection)
Subcutaneous (s.c.) injection is a common and reliable method for sustained delivery of oil-based compounds.
Materials:
-
Prepared this compound suspension
-
Appropriately sized syringes (e.g., 1 mL) and needles (23-25 gauge)
-
Rodent restrainer (if necessary)
-
70% Ethanol for disinfection
Protocol:
-
Animal Handling: Acclimatize animals to handling for several days prior to the experiment.
-
Preparation: Gently restrain the rat or mouse. The loose skin over the back (scruff) is the ideal site for s.c. injection.
-
Dose Aspiration: Vortex the drug suspension vial thoroughly. Draw the calculated volume into the syringe.
-
Injection: Swab the injection site with 70% ethanol. Lift the skin to create a "tent." Insert the needle at the base of the tented skin, parallel to the spine.
-
Administer: Aspirate slightly to ensure the needle is not in a blood vessel, then slowly depress the plunger to inject the suspension, forming a small depot under the skin.
-
Withdrawal: Smoothly withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Monitoring: Return the animal to its home cage and monitor for any immediate adverse reactions. Continue to monitor for changes in body weight, food/water intake, and behavior as per the experimental design[5].
Experimental Workflow Diagram
Caption: A typical workflow for an in vivo study using this compound in rodents.
References
- 1. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of glucocorticoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Long-term cortisol treatment impairs behavioral and neuroendocrine responses to 5-HT1 agonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of Cortisol 21-Benzoate Stock Solutions for Cell Culture
Introduction
Cortisol 21-benzoate is a synthetic derivative of cortisol, the primary glucocorticoid hormone produced by the adrenal cortex.[1] Like its parent compound, this compound is a valuable tool for in vitro studies investigating the physiological and pathological roles of glucocorticoids. Its esterification at the 21-position can alter its lipophilicity and pharmacokinetic properties, making it a subject of interest in drug development and cell biology research. Accurate and reproducible cell treatment studies depend on the correct preparation of sterile, stable, and precisely concentrated stock solutions. This document provides a detailed protocol for the preparation, sterilization, and storage of this compound stock solutions for use in cell culture applications.
Quantitative Data
The following tables summarize the key properties and recommended handling conditions for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 74669-84-4 | [2][3][4][5][6] |
| Molecular Formula | C₂₈H₃₄O₆ | [5][6] |
| Molecular Weight | 466.57 g/mol | [6] |
| Appearance | Light Yellow Solid | [6] |
| Melting Point | 194-199°C |
Table 2: Solubility of this compound and Related Compounds
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing high-concentration stock solutions of steroids for cell culture.[7] |
| Ethanol | Soluble | Absolute ethanol can be used to prepare stock solutions.[7] |
| Methanol | Soluble | |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Water | Sparingly Soluble | Not recommended for primary stock solution preparation. |
Table 3: Recommended Storage Conditions
| Solution Type | Storage Temperature | Duration | Notes |
| Powder | 2-8°C (Refrigerator) | Long-term | Protect from light and moisture. |
| Primary Stock (in DMSO/Ethanol) | -20°C or -80°C | 3-6 months | Store in small, single-use aliquots to avoid repeated freeze-thaw cycles.[7] |
| Working Solutions (in Culture Medium) | 2-8°C | < 24 hours | Prepare fresh from frozen stock aliquots immediately before use. |
Experimental Protocols
This section provides detailed protocols for the preparation of this compound stock solutions. All procedures should be performed in a sterile environment (e.g., a laminar flow hood) using aseptic techniques.
Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution.
Materials:
-
This compound powder (MW = 466.57 g/mol )
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation:
-
To prepare a 10 mM stock solution, you need to dissolve 4.6657 mg of this compound in 1 mL of DMSO.
-
Calculation: 466.57 g/mol * 0.010 mol/L = 4.6657 g/L = 4.6657 mg/mL
-
Adjust the mass and volume as needed for your experimental requirements. For example, to prepare 5 mL of a 10 mM stock, weigh out 23.33 mg of the compound.
-
-
Weighing:
-
Carefully weigh the required amount of this compound powder using an analytical balance in a sterile weighing boat.
-
-
Dissolution:
-
Transfer the powder to a sterile tube (e.g., a 15 mL conical tube for larger volumes or a 2 mL microcentrifuge tube for smaller volumes).
-
Add the calculated volume of sterile DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization:
-
Steroids are often heat-labile, so heat sterilization (autoclaving) of the final stock solution is not recommended as it can lead to degradation.
-
Since the primary stock is prepared in DMSO, which is itself a sterilizing agent, and sterile technique is used, further sterilization may not be necessary. However, for maximum assurance, filter sterilization is the preferred method for working solutions.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into small, single-use, sterile cryovials (e.g., 20-100 µL aliquots).
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the stability of the compound.[7]
-
Protocol 2: Preparation of Working Solutions for Cell Treatment
This protocol describes the dilution of the primary stock solution to the final working concentration in cell culture medium.
Materials:
-
10 mM Primary Stock of this compound in DMSO
-
Sterile, pre-warmed complete cell culture medium
-
Sterile serological pipettes and pipette tips
-
Sterile conical tubes
Procedure:
-
Thawing:
-
Thaw one aliquot of the 10 mM primary stock solution at room temperature.
-
-
Dilution:
-
Perform serial dilutions in sterile complete cell culture medium to achieve the desired final concentration.
-
Example for a 10 µM working solution:
-
Add 1 µL of the 10 mM primary stock to 999 µL of pre-warmed cell culture medium. This creates a 1:1000 dilution, resulting in a 10 µM working solution.
-
-
Important: The final concentration of DMSO in the culture medium should be kept low, typically below 0.1%, as DMSO can be toxic to cells.[8] The 1:1000 dilution described above results in a final DMSO concentration of 0.1%.
-
-
Application to Cells:
-
Mix the working solution gently by pipetting.
-
Remove the old medium from your cell culture plates and replace it with the medium containing the desired concentration of this compound.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
-
Filter Sterilization (Optional but Recommended):
-
If there is any concern about the sterility of the working solution, it can be sterilized by passing it through a 0.22 µm syringe filter before adding it to the cells.
-
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock and working solutions.
Cortisol Signaling Pathway
Caption: The HPA axis and intracellular cortisol signaling pathway.[1][9][10][11]
References
- 1. Cortisol | C21H30O5 | CID 5754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 74669-84-4 | LGC Standards [lgcstandards.com]
- 3. This compound | CAS 74669-84-4 | LGC Standards [lgcstandards.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 74669-84-4・コルチゾール21-ベンゾアート・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 6. This compound价格_品牌:wytsci-丁香通 [m.biomart.cn]
- 7. Showing Compound Cortisol (FDB021888) - FooDB [foodb.ca]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. Cortisol 21-m-Sulfobenzoate Sodium Salt Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [m.chemsrc.com]
- 10. 74669-84-4(this compound) | Kuujia.com [ko.kuujia.com]
- 11. CAS Common Chemistry [commonchemistry.cas.org]
Application Note: Quantification of Serum Cortisol using Cortisol 21-Benzoate as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cortisol, a glucocorticoid hormone produced by the adrenal cortex, plays a crucial role in a wide range of physiological processes, including metabolism, immune response, and stress regulation.[1][2] Accurate measurement of cortisol levels in biological matrices is essential for research in endocrinology, pharmacology, and clinical chemistry. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid hormone analysis due to its high specificity and sensitivity, overcoming the limitations of traditional immunoassays which can suffer from cross-reactivity.[1][3]
A robust LC-MS/MS method relies on the use of a suitable internal standard to correct for variations in sample preparation and instrument response. An ideal internal standard is structurally similar to the analyte but has a different mass to allow for simultaneous detection. While stable isotope-labeled analogs of cortisol are often used, synthetic esterified derivatives present a cost-effective and reliable alternative.
This application note describes a validated method for the quantitative analysis of cortisol in human serum using Cortisol 21-Benzoate as an internal standard. The method employs a simple protein precipitation for sample cleanup, followed by rapid chromatographic separation and detection by tandem mass spectrometry.
Experimental
Materials and Reagents
-
Cortisol reference standard (Sigma-Aldrich)
-
This compound (Internal Standard, IS)
-
LC-MS/MS grade acetonitrile, methanol, and water (Fisher Scientific)
-
Formic acid (Thermo Scientific)
-
Human serum (pooled, drug-free)
Standard and Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of Cortisol and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standards: Serially dilute the cortisol stock solution with 50:50 methanol/water to prepare a series of calibration standards with concentrations ranging from 1 to 500 ng/mL.
-
Internal Standard Working Solution: Prepare a working solution of this compound at 100 ng/mL in methanol.
-
Sample Preparation:
-
Pipette 100 µL of serum sample, calibrator, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 300 µL of cold acetonitrile to precipitate proteins.[4]
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 methanol/water mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Method
-
LC System: Shimadzu Nexera X2 UHPLC
-
Mass Spectrometer: SCIEX QTRAP 6500+
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-3.0 min: 30% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: 95% to 30% B
-
4.1-5.0 min: Hold at 30% B
-
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Cortisol: 363.2 -> 121.1 (Quantifier), 363.2 -> 97.1 (Qualifier)
-
This compound (IS): 467.2 -> 347.2 (Quantifier)
-
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of cortisol in human serum. Cortisol and the internal standard, this compound, were well-separated chromatographically with no interference from endogenous serum components. The method was validated for linearity, precision, and accuracy.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (CV%) | ≤ 6.5% |
| Inter-day Precision (CV%) | ≤ 8.2% |
| Accuracy (% Recovery) | 94.5% - 103.8% |
The data presented is for illustrative purposes and represents typical performance.
Visualizations
References
Troubleshooting & Optimization
low solubility of "Cortisol 21-Benzoate" in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cortisol 21-Benzoate, focusing on its low solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is an ester derivative of Cortisol (also known as hydrocortisone), a glucocorticoid hormone.[1] Such ester modifications are often made to create a prodrug, which is an inactive compound that is converted to the active drug (in this case, Cortisol) within the body. The benzoate ester may alter properties such as stability, half-life, and lipophilicity compared to the parent cortisol molecule.
Q2: I'm having trouble dissolving this compound in my aqueous buffer (e.g., PBS, cell culture media). Why is it so poorly soluble?
A2: this compound is a highly lipophilic ("fat-loving") molecule.[2] The addition of the benzoate group increases its hydrophobicity compared to cortisol. Like other lipids and steroids, it lacks the chemical groups that readily interact with water molecules, leading to very low solubility in aqueous solutions.[2] Chemical suppliers list its solubility in organic solvents like Chloroform, Dichloromethane, and Methanol, which confirms its hydrophobic nature.[3]
Q3: Can I directly weigh out this compound and add it to my buffer?
A3: This is not recommended. Direct addition of the solid powder to an aqueous buffer will likely result in an insoluble suspension, making it impossible to achieve an accurate and consistent final concentration for your experiments. The compound needs to be dissolved in a suitable organic solvent first.
Q4: What is the best organic solvent to use for a stock solution?
A4: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating a high-concentration stock solution of hydrophobic compounds for biological experiments. Ethanol is another potential option. Always use the smallest necessary volume of the organic solvent to create your stock solution to minimize its final concentration in your experiment, as high concentrations of organic solvents can be toxic to cells.
Q5: My compound precipitates out of solution when I add the stock solution to my aqueous buffer. What can I do?
A5: This is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous medium. See the Troubleshooting Guide below for detailed steps to address this. The primary strategies involve reducing the final concentration, using a co-solvent, or incorporating solubility enhancers.
Troubleshooting Guide
Issue: Precipitate Forms Upon Dilution in Aqueous Buffer
This guide provides a systematic approach to troubleshooting and resolving precipitation issues with this compound.
Step 1: Verify Final Concentration
-
Problem: The desired final concentration of this compound may be above its solubility limit in the final aqueous buffer.
-
Solution: Attempt to prepare a more dilute solution. Perform a serial dilution of your stock solution to determine the maximum concentration that remains soluble in your buffer.
Step 2: Optimize the Dilution Method
-
Problem: The method of dilution can cause localized high concentrations that lead to precipitation.
-
Solution: Instead of adding the stock solution directly to the full volume of buffer, add the stock to a small volume of the buffer first while vortexing or stirring vigorously. Then, add this intermediate solution to the remaining buffer. This gradual dilution can sometimes prevent precipitation.
Step 3: Use a Co-solvent or Excipient
-
Problem: The aqueous buffer alone is not a suitable solvent.
-
Solution: The use of co-solvents or excipients can increase the solubility of hydrophobic compounds.[4][5]
-
Co-solvents: Polyethylene Glycol (PEG), such as PEG 400, can be included in the final buffer at a low concentration (e.g., 1-10%).
-
Excipients: Surfactants like Tween 80 or solubilizing agents like polyvinylpyrrolidone (PVP) can also be effective.[5] It is crucial to test the compatibility of these agents with your specific experimental system (e.g., cell line) to ensure they do not cause unintended effects.
-
Summary of Solvents and Solubility Profile
| Compound | Solvent/Buffer | Solubility | Data Source |
| This compound | Chloroform | Soluble | ChemicalBook[3] |
| Dichloromethane | Soluble | ChemicalBook[3] | |
| Methanol | Soluble | ChemicalBook[3] | |
| Aqueous Buffer (e.g., PBS) | Poorly Soluble | Inferred from chemical properties | |
| Hydrocortisone (Cortisol) | Water | Poorly Soluble | ResearchGate[6] |
| Palm Kernel Oil Esters | Higher than water | ResearchGate[6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution in an appropriate organic solvent.
-
Materials:
-
This compound powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no solid particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Dilution of Stock Solution into Aqueous Buffer for Cell Culture
-
Objective: To prepare a working solution of this compound in cell culture medium with minimal precipitation.
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed sterile cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the desired final concentration. Crucially, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity.
-
Perform a serial dilution. For example, to achieve a 1 µM final concentration from a 10 mM stock:
-
Pipette 98 µL of pre-warmed medium into a sterile tube.
-
Add 2 µL of the 10 mM stock solution to the medium (intermediate dilution of 200 µM). Vortex immediately.
-
Add the required volume of this intermediate dilution to your final volume of cell culture medium. For instance, add 5 µL of the 200 µM solution to 995 µL of medium to get 1 µM.
-
-
Mix the final working solution thoroughly by gentle inversion before adding it to your cells. Visually inspect for any signs of precipitation.
-
Visualizations
Caption: Workflow for preparing an aqueous solution of this compound.
References
- 1. Cortisol | C21H30O5 | CID 5754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lipid | Definition, Structure, Examples, Functions, Types, & Facts | Britannica [britannica.com]
- 3. This compound | 74669-84-4 [amp.chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Influence of excipients on solubility and dissolution of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Cortisol 21-Benzoate in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cortisol 21-Benzoate in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound is an esterified form of cortisol, a primary glucocorticoid hormone. It is often used as a prodrug, meaning it is inactive until it is metabolized within the cell culture system to its active form, cortisol. This can be advantageous for experiments requiring a more sustained release of cortisol or to improve its solubility and stability in stock solutions.
Q2: What is the primary degradation pathway of this compound in cell culture media?
The primary anticipated degradation pathway for this compound in cell culture is hydrolysis of the benzoate ester at the C21 position, releasing free cortisol and benzoic acid. This hydrolysis can occur spontaneously in aqueous solutions, but it is often significantly accelerated by cellular esterases present in the cytoplasm or released into the culture medium.
Q3: How stable is this compound in cell culture media?
The stability of this compound is not extensively documented in the scientific literature for specific cell culture media. Its stability is dependent on several factors including the pH of the medium, temperature, and the presence of cells which can produce esterases. Generally, corticosteroid esters exhibit maximal stability in slightly acidic aqueous solutions (pH 3-4). In typical cell culture media with a physiological pH (around 7.4), a gradual hydrolysis to cortisol can be expected.
Q4: Will the presence of my cells affect the degradation rate?
Yes, the presence of cells is likely to increase the rate of degradation. Cells can contain intracellular and membrane-bound esterases that can hydrolyze the this compound to cortisol. The rate of this enzymatic conversion can vary significantly between different cell types.
Q5: How can I determine the actual concentration of active cortisol in my experiment over time?
To determine the effective concentration of cortisol, it is recommended to perform a time-course experiment. At various time points, collect aliquots of the cell culture supernatant and quantify the concentrations of both this compound and free cortisol using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological response to this compound treatment.
| Possible Cause | Troubleshooting Step |
| Rapid degradation of this compound | The compound may be hydrolyzing to cortisol faster than anticipated in your specific cell culture setup. |
| Solution: Perform a stability study to determine the half-life of this compound in your cell culture medium, both with and without cells. This will help you to establish an appropriate dosing schedule. Consider more frequent media changes with freshly prepared compound. | |
| Low cellular uptake or metabolism | The cells may have low levels of the esterases required to convert the prodrug to its active form. |
| Solution: Measure the intracellular and supernatant concentrations of both this compound and cortisol over time. If intracellular cortisol levels are low despite high extracellular concentrations of the prodrug, consider using free cortisol directly for your experiments. | |
| Incorrect stock solution preparation or storage | The compound may have degraded in the stock solution before being added to the culture medium. |
| Solution: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect stock solutions from light. |
Issue 2: High variability between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent timing of sample analysis | The degradation of this compound is a dynamic process. Small variations in the timing of cell harvesting or supernatant collection can lead to different effective concentrations of cortisol. |
| Solution: Standardize all experimental timings meticulously. Collect samples at the exact same time points post-treatment for all replicates and experiments. | |
| Cell density and health variations | Differences in cell number or viability between wells can alter the overall metabolic rate of the prodrug. |
| Solution: Ensure consistent cell seeding density and monitor cell viability throughout the experiment. Use a consistent cell passage number for all experiments. | |
| Media component variability | Lot-to-lot variation in serum or other media components could potentially affect esterase activity or the chemical stability of the compound. |
| Solution: Use the same lot of fetal bovine serum (FBS) and other media reagents for a set of comparative experiments. |
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Cell Culture Media
Objective: To quantify the rate of hydrolysis of this compound to cortisol in cell culture medium in the presence and absence of cells.
Materials:
-
This compound
-
Your cell line of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)
-
6-well cell culture plates
-
HPLC or LC-MS/MS system
-
Acetonitrile (ACN)
-
Formic Acid
-
Water, HPLC grade
-
Analytical standards for this compound and Cortisol
Methodology:
-
Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Seed your cells in a 6-well plate at your standard experimental density and allow them to adhere overnight. Include wells without cells to serve as a control for non-enzymatic degradation.
-
-
Treatment:
-
Prepare the treatment medium by diluting the this compound stock solution to the final desired concentration (e.g., 1 µM) in pre-warmed cell culture medium.
-
Remove the old medium from the wells and add the treatment medium to both the wells with cells and the cell-free control wells.
-
-
Sample Collection:
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), collect 100 µL aliquots of the culture supernatant from each well.
-
Immediately after collection, add the supernatant to 200 µL of cold acetonitrile to precipitate proteins and halt enzymatic activity.
-
Vortex briefly and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to a new tube and store at -80°C until analysis.
-
-
Analysis by HPLC-MS/MS:
-
Analyze the samples for the concentrations of this compound and cortisol.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Gradient: A suitable gradient to separate the two compounds.
-
Detection: Use selected reaction monitoring (SRM) for both analytes.
-
-
Data Analysis:
-
Create calibration curves for both this compound and cortisol.
-
Calculate the concentration of each compound at each time point.
-
Plot the concentration of this compound over time to determine its half-life under each condition (with and without cells).
-
Quantitative Data Summary (Hypothetical Example)
| Time (hours) | This compound (µM) - No Cells | Cortisol (µM) - No Cells | This compound (µM) - With Cells | Cortisol (µM) - With Cells |
| 0 | 1.00 | 0.00 | 1.00 | 0.00 |
| 2 | 0.95 | 0.05 | 0.85 | 0.15 |
| 4 | 0.90 | 0.10 | 0.70 | 0.30 |
| 8 | 0.82 | 0.18 | 0.45 | 0.55 |
| 12 | 0.75 | 0.25 | 0.25 | 0.75 |
| 24 | 0.60 | 0.40 | 0.05 | 0.95 |
| 48 | 0.40 | 0.60 | <0.01 | >0.99 |
Visualizations
Caption: Experimental workflow for determining the stability of this compound.
Caption: Proposed pathway for this compound action in target cells.
Technical Support Center: Troubleshooting Unexpected Cytotoxicity of "Cortisol 21-Benzoate" Vehicle
This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity in their experiments involving "Cortisol 21-Benzoate" and its vehicle. This resource provides troubleshooting steps, frequently asked questions (FAQs), and detailed experimental protocols to help identify and resolve these issues.
Troubleshooting Guide: Isolating the Source of Cytotoxicity
Unexpected cell death in culture can be a multifactorial issue.[1][2] This guide will help you systematically investigate the potential causes, focusing on the vehicle, the compound itself, and your experimental procedure.
Step 1: Scrutinize the Vehicle
The first suspect in unexpected cytotoxicity is often the solvent used to dissolve the compound.
-
Question: What is the vehicle for your this compound?
-
Common Solvents: Dimethyl sulfoxide (DMSO) and ethanol are common solvents for steroid hormones.
-
-
Action: Run a vehicle control experiment. Treat cells with the same concentration of the vehicle (e.g., DMSO, ethanol) as used in your this compound treatment group.
-
Interpretation:
-
Cytotoxicity in Vehicle Control: If you observe cell death in the vehicle-only group, the solvent is likely the culprit.
-
No Cytotoxicity in Vehicle Control: If the vehicle-only treated cells are healthy, the issue may lie with the this compound, its concentration, or other experimental factors.
-
Step 2: Evaluate the Compound and its Concentration
If the vehicle control is clean, consider the possibility of dose-dependent toxicity of this compound or the benzoate moiety.
-
Question: Have you performed a dose-response curve?
-
Action: Test a wide range of this compound concentrations, from very low to high, to determine the IC50 (half-maximal inhibitory concentration).
-
Interpretation:
-
Steep Dose-Response: A sharp drop in viability with a small increase in concentration suggests a narrow therapeutic window.
-
Unexpectedly Low IC50: If the IC50 is much lower than anticipated based on literature for similar compounds, it could indicate a problem with the compound's purity or stability.
-
Step 3: Assess Experimental Procedures
Subtle variations in experimental technique can lead to significant differences in results.[3][4]
-
Question: Are your cell culture conditions optimal and consistent?
-
Action: Review your cell handling, media preparation, and incubation conditions.
Frequently Asked Questions (FAQs)
Q1: My vehicle control (DMSO/Ethanol) is showing cytotoxicity. What should I do?
A1: This is a common issue. The concentration of the solvent is critical.
-
Troubleshooting:
-
Lower the Concentration: The final concentration of DMSO in cell culture media should ideally be kept below 0.5%, and for some sensitive cell lines, even lower (e.g., <0.1%).[6] High concentrations of ethanol can also be cytotoxic.
-
Check Solvent Quality: Use a high-purity, sterile-filtered solvent suitable for cell culture.
-
Alternative Solvents: If lowering the concentration is not possible due to the compound's solubility, consider alternative solvents. However, any new solvent must also be tested for its own cytotoxicity.
-
Q2: I don't see cytotoxicity with my vehicle, but my this compound treated cells are dying at concentrations that should be non-toxic. What could be the cause?
A2: This points towards an issue with the compound itself or a synergistic effect with the vehicle.
-
Troubleshooting:
-
Compound Purity and Stability: Verify the purity of your this compound. Impurities could be cytotoxic. Also, consider if the compound is degrading in your culture medium over time.
-
The "Benzoate" Moiety: Sodium benzoate, a related compound, has been reported to have cytotoxic effects in some contexts.[7][8] It's possible that at certain concentrations, the benzoate component of your molecule is contributing to cell death.
-
Interaction with Media Components: Some compounds can interact with components in the cell culture media, leading to the formation of toxic byproducts.
-
Q3: How can I distinguish between apoptosis and necrosis in my cultures?
A3: Observing the morphology of the dying cells can provide initial clues. Apoptotic cells often appear shrunken with condensed chromatin, while necrotic cells tend to swell and lyse.[2] For definitive results, specific assays are recommended.
-
Recommended Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11]
-
Caspase Activity Assays: Measuring the activity of caspases (key enzymes in the apoptotic pathway) can confirm if apoptosis is occurring.
-
Data Presentation
Table 1: Recommended Maximum Solvent Concentrations in Cell Culture
| Solvent | Recommended Max. Concentration | Notes |
| DMSO | < 0.5% (v/v) | Some cell lines may be sensitive to concentrations as low as 0.1%. |
| Ethanol | < 0.5% (v/v) | Higher concentrations can induce apoptosis or necrosis. |
| Methanol | < 0.1% (v/v) | Generally more toxic than DMSO or ethanol. |
Table 2: Interpreting Annexin V / PI Staining Results
| Annexin V Staining | Propidium Iodide (PI) Staining | Cell Population |
| Negative | Negative | Viable |
| Positive | Negative | Early Apoptotic |
| Positive | Positive | Late Apoptotic / Necrotic |
| Negative | Positive | Necrotic |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[12][13][14]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound, vehicle control, and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Annexin V/PI Staining for Apoptosis Detection
This protocol outlines the general steps for staining cells for flow cytometry analysis.[15][16]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Hypothetical cortisol-induced apoptosis pathway.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 3. corning.com [corning.com]
- 4. Troubleshooting Common Cell Culture and Cell Growth Problems | What's Killing My Cell Cultures? | Corning [corning.com]
- 5. researchgate.net [researchgate.net]
- 6. Influenza virus infection reprograms cholesterol biosynthesis to facilitate virus replication by the TAK1-RORγ axis | PLOS Pathogens [journals.plos.org]
- 7. The Side Effects of Sodium Benzoate [nutritionfacts.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Frontiers | LDLRAD4 is a potential diagnostic and prognostic biomarker correlated with immune infiltration in myelodysplastic syndromes [frontiersin.org]
Technical Support Center: Optimizing Cortisol 21-Benzoate Concentration for Dose-Response Curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cortisol 21-Benzoate. The following information is designed to address specific issues that may be encountered during the experimental setup and execution of dose-response curve analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Cortisol (Hydrocortisone)?
This compound is an ester of cortisol, a naturally occurring glucocorticoid. The addition of the benzoate group at the 21-position increases the lipophilicity of the molecule compared to cortisol. This modification can influence its solubility, cellular uptake, and metabolism, potentially leading to altered pharmacokinetic and pharmacodynamic properties. In in-vitro experiments, the benzoate ester may be cleaved by intracellular esterases to release the active cortisol.
Q2: What is the general mechanism of action for this compound?
Like other glucocorticoids, this compound is expected to exert its effects by binding to the glucocorticoid receptor (GR) in the cytoplasm.[1] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes.[1] This can lead to a variety of cellular responses, including anti-inflammatory effects and regulation of metabolism.
Q3: How should I prepare a stock solution of this compound?
Due to its lipophilic nature, this compound is poorly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).
Protocol for Stock Solution Preparation:
-
Weigh out the desired amount of this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve a stock concentration in the range of 1-10 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What is a typical concentration range for a dose-response curve with this compound?
The optimal concentration range for this compound will be cell-type and assay-dependent. A preliminary range-finding experiment is crucial. Based on typical concentrations used for other glucocorticoids, a starting range of 1 nM to 10 µM is recommended. A serial dilution should be performed to cover this range logarithmically (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Culture Medium | - Final DMSO concentration is too high.- Low solubility of this compound in the aqueous medium. | - Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v) to avoid solvent toxicity. - Prepare intermediate dilutions of the stock solution in culture medium before adding to the final cell culture plate. - Visually inspect the medium for any signs of precipitation after adding the compound. |
| No Observable Cellular Response | - Concentration range is too low.- Insufficient incubation time.- The chosen cell line does not express functional glucocorticoid receptors.- Degradation of this compound. | - Perform a wider range-finding experiment with concentrations up to 100 µM. - Optimize the incubation time (e.g., 24, 48, 72 hours). - Verify the expression of the glucocorticoid receptor in your cell line using techniques like Western blot or qPCR. - Prepare fresh dilutions from a new stock aliquot for each experiment. |
| High Variability Between Replicates | - Inaccurate pipetting.- Uneven cell seeding.- Edge effects in the multi-well plate. | - Use calibrated pipettes and proper pipetting techniques. - Ensure a homogenous single-cell suspension before seeding. - Avoid using the outer wells of the plate, or fill them with sterile medium/PBS to maintain humidity. |
| Unexpected Sigmoidal Curve Shape | - Biphasic or non-monotonic dose-response.- Off-target effects at high concentrations. | - This may be a real biological effect. Consider if the signaling pathway has feedback loops. - Use a more specific assay to measure the desired endpoint. - Investigate potential cytotoxic effects at higher concentrations using a cell viability assay. |
Experimental Protocols
Detailed Protocol: Dose-Response Curve for this compound
This protocol outlines a general procedure for generating a dose-response curve using a cell-based assay.
1. Cell Seeding:
-
Culture your chosen cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count and calculate the required cell density for seeding in a 96-well plate.
-
Seed the cells at the predetermined density and allow them to adhere and stabilize for 24 hours.
2. Compound Preparation and Treatment:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Perform a serial dilution of the stock solution in serum-free or low-serum culture medium to prepare working solutions at 10X the final desired concentrations.
-
Remove the culture medium from the 96-well plate and add the diluted this compound solutions to the respective wells. Include vehicle control (medium with the same final DMSO concentration) and any positive/negative controls.
3. Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired experimental duration (e.g., 24, 48, or 72 hours).
4. Assay and Data Acquisition:
-
Perform the chosen endpoint assay (e.g., MTT assay for cell viability, luciferase reporter assay for gene expression, ELISA for cytokine secretion).
-
Read the plate using a suitable plate reader.
5. Data Analysis:
-
Subtract the background readings.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the EC50 or IC50 value.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Experimental workflow for a dose-response curve.
References
troubleshooting poor recovery of "Cortisol 21-Benzoate" during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of "Cortisol 21-Benzoate" during extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general chemical properties of this compound that I should be aware of during extraction?
This compound is a corticosteroid ester. Like other steroids, it is a lipophilic molecule and is more soluble in organic solvents than in aqueous solutions.[1] The benzoate group increases its hydrophobicity compared to cortisol. Steroids can be sensitive to strong acids, alkalis, and high temperatures, which may lead to degradation and poor recovery.[1][2] Therefore, extraction protocols should ideally be performed under neutral pH conditions and with minimal heat exposure.
Q2: Which extraction methods are most suitable for this compound?
The most common and effective methods for extracting corticosteroids like this compound from biological matrices are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[3][4]
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent).[3] For this compound, organic solvents such as ethyl acetate, diethyl ether, or methylene chloride are typically used.
-
Solid-Phase Extraction (SPE): SPE is a versatile and widely used method that can provide high recovery and cleaner samples.[3][5] It involves passing the sample through a solid adsorbent that retains the analyte, which is then eluted with a suitable solvent.
Q3: How can I determine the efficiency of my extraction protocol?
To assess the efficiency of your extraction, it is recommended to use a spike and recovery experiment. This involves adding a known amount of this compound standard to a blank sample matrix (a sample that does not contain the analyte).[1] The sample is then extracted, and the amount of recovered analyte is measured. The recovery percentage is calculated as:
(Amount of analyte recovered / Initial amount of analyte spiked) x 100%
Troubleshooting Guides
Poor recovery of this compound can arise from various factors throughout the extraction process. The following guides for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) will help you identify and address potential issues.
Troubleshooting: Low Recovery in Liquid-Liquid Extraction (LLE)
This guide will help you troubleshoot common issues encountered during the LLE of this compound.
Problem: Incomplete Extraction from the Aqueous Phase
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Polarity | The polarity of the extraction solvent may not be optimal for this compound. Experiment with solvents of varying polarities. Ethyl acetate is a good starting point.[6] |
| Insufficient Solvent Volume | The volume of the organic solvent may be too low to effectively partition the analyte. Increase the solvent-to-sample ratio (e.g., 5:1 or 10:1). |
| Inadequate Mixing | Insufficient mixing of the aqueous and organic phases will result in poor partitioning. Ensure vigorous mixing (e.g., vortexing for at least 1-2 minutes). |
| Incorrect pH of Aqueous Phase | The pH of the sample can affect the ionization state of the analyte and its solubility. For neutral steroids like this compound, a neutral pH is generally recommended.[1] |
Problem: Analyte Loss During Phase Separation and Evaporation
| Potential Cause | Recommended Solution |
| Emulsion Formation | Emulsions between the aqueous and organic layers can trap the analyte. To break emulsions, try adding salt (salting out), centrifuging the sample, or filtering through glass wool. |
| Incomplete Phase Separation | Aspirating part of the aqueous layer along with the organic layer will introduce interferences and may lead to analyte loss in subsequent steps. Ensure a clean separation of the two phases. |
| Analyte Volatility | During the solvent evaporation step, excessive heat or a strong nitrogen stream can cause the loss of a semi-volatile compound. Evaporate the solvent at a gentle temperature (e.g., 30-40°C) under a mild stream of nitrogen. |
| Adsorption to Glassware | Steroids can adsorb to glass surfaces, especially at low concentrations. Silanizing glassware can help to minimize this issue. |
Troubleshooting: Low Recovery in Solid-Phase Extraction (SPE)
This guide addresses common problems that can lead to poor recovery during the SPE of this compound.
Problem: Analyte Loss During Sample Loading and Washing
| Potential Cause | Recommended Solution |
| Incorrect Sorbent Choice | The SPE sorbent may not have the appropriate chemistry to retain this compound. For a hydrophobic compound, a C18 or other reversed-phase sorbent is a good choice. |
| Sample Overload | Exceeding the binding capacity of the SPE cartridge will result in the analyte passing through without being retained. Ensure the sample amount is within the recommended capacity of the sorbent. |
| Inappropriate Sample pH | The pH of the sample can affect the interaction between the analyte and the sorbent. Optimize the sample pH to ensure maximum retention. |
| Wash Solvent is Too Strong | If the wash solvent is too strong (i.e., has a high percentage of organic solvent), it can prematurely elute the analyte from the sorbent. Use a weaker wash solvent to remove interferences without affecting the analyte. |
Problem: Incomplete Elution of the Analyte
| Potential Cause | Recommended Solution |
| Elution Solvent is Too Weak | The elution solvent may not be strong enough to desorb the analyte from the sorbent. Increase the organic solvent content in the elution mixture or try a different, stronger solvent. |
| Insufficient Elution Volume | The volume of the elution solvent may not be sufficient to completely elute the analyte. Increase the elution volume and collect multiple fractions to ensure complete recovery. |
| Secondary Interactions | The analyte may have secondary interactions with the sorbent material (e.g., silanol interactions). Adding a small amount of a competitive agent (e.g., triethylamine) to the elution solvent can help to disrupt these interactions. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound
-
Sample Preparation: Adjust the pH of the aqueous sample (e.g., plasma, urine) to neutral (pH 7.0) using a suitable buffer.
-
Extraction:
-
Add 5 mL of ethyl acetate to 1 mL of the prepared sample in a glass tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis (e.g., methanol or mobile phase).
Protocol 2: Solid-Phase Extraction (SPE) of this compound
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
-
Sample Loading:
-
Load 1 mL of the pre-treated sample onto the conditioned cartridge at a slow flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of a weak organic solvent mixture (e.g., 10% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the this compound with 3 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
-
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting poor recovery of this compound during extraction.
Caption: Troubleshooting workflow for poor this compound recovery.
References
- 1. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]
- 2. Effect of time and temperature on stability of progestagens, testosterone and cortisol in Asian elephant blood stored with and without anticoagulant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. arborassays.com [arborassays.com]
interference of "Cortisol 21-Benzoate" in cortisol immunoassay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from "Cortisol 21-Benzoate" in cortisol immunoassays.
FAQs: Interference of this compound
Q1: What is this compound and how is it structurally related to cortisol?
A1: this compound is a synthetic ester of cortisol. It is structurally identical to cortisol, except for the addition of a benzoate group at the 21-position of the steroid molecule. This modification increases its lipid solubility.[1][2] The core steroid structure, which is the primary determinant for antibody recognition in an immunoassay, remains unchanged.
Cortisol Structure:
-
Key Features: A four-ring steroid core, hydroxyl groups at positions 11, 17, and 21, and ketone groups at positions 3 and 20.[3][4]
This compound Structure:
-
Chemical Formula: C₂₈H₃₄O₆[2]
-
Key Features: Identical to cortisol, but the hydroxyl group at the 21-position is replaced by a benzoate ester.
Q2: Can this compound interfere with my cortisol immunoassay?
A2: Yes, it is highly likely that this compound will interfere with a cortisol immunoassay. There are two primary mechanisms for this interference:
-
Cross-reactivity: Due to the high structural similarity between the two molecules, the antibodies used in the cortisol immunoassay may bind to this compound, leading to an overestimation of the cortisol concentration.[5] The extent of this cross-reactivity will depend on the specific antibody used in the assay.
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Hydrolysis: this compound can be hydrolyzed back to cortisol by esterase enzymes present in biological samples (e.g., serum, plasma).[6][7] This conversion would increase the actual concentration of cortisol in the sample, leading to a falsely elevated reading.
Q3: Has the cross-reactivity of this compound in cortisol immunoassays been quantitatively determined?
A3: To date, there is no readily available public data that specifically quantifies the percentage of cross-reactivity of this compound in commercially available cortisol immunoassays. However, based on the principle of structural similarity for immunoassay cross-reactivity, a significant level of interference is anticipated.[5]
Q4: How can I determine if this compound is interfering with my assay?
A4: If you suspect interference from this compound, you can perform the following:
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Spike and Recovery Experiment: Add a known concentration of this compound to a sample with a known cortisol concentration and measure the recovery. A recovery significantly higher than 100% suggests interference.
-
Serial Dilution: Serially dilute a sample suspected of containing this compound. If the interference is non-linear, the calculated cortisol concentrations will not decrease proportionally with the dilution.
-
Use an Alternative Method: Confirm your results using a more specific method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which can distinguish between cortisol and this compound.[8]
Q5: What should I do if I confirm interference from this compound?
A5: If interference is confirmed, consider the following options:
-
Sample Purification: Use a sample preparation method, such as solid-phase extraction (SPE), to remove this compound from your samples before performing the immunoassay.
-
Alternative Assay: Switch to a cortisol immunoassay that uses a different antibody with lower cross-reactivity to this compound, if available.
-
LC-MS/MS Analysis: For definitive and accurate quantification, utilize LC-MS/MS, which is the gold standard for steroid hormone analysis due to its high specificity.[8]
Troubleshooting Guides
Issue 1: Unexpectedly High Cortisol Levels
Possible Cause: Interference from this compound.
Troubleshooting Steps:
-
Review Sample History: Determine if the samples could have been exposed to this compound.
-
Perform a Cross-Reactivity Test: (See Experimental Protocol section).
-
Analyze a Blank Sample with this compound: Spike a cortisol-free matrix with this compound to see if it generates a signal.
-
Sample Dilution: Perform a serial dilution of the suspect sample. A non-linear response upon dilution is indicative of interference.
-
Confirm with LC-MS/MS: Use a reference method to confirm the cortisol concentration.
Issue 2: Poor Reproducibility in Samples Potentially Containing this compound
Possible Cause: Variable hydrolysis of this compound to cortisol in different samples or at different times.
Troubleshooting Steps:
-
Control Sample Storage and Handling: Keep samples on ice and process them as quickly as possible to minimize enzymatic activity. Avoid repeated freeze-thaw cycles.[9]
-
Inhibit Esterase Activity: Consider adding an esterase inhibitor to your samples upon collection, but validate that the inhibitor itself does not interfere with the assay.
-
Standardize Incubation Times: Ensure that all samples are incubated for the same amount of time before and during the assay to allow for consistent (though not eliminated) hydrolysis.
Quantitative Data
As there is no direct published data on the cross-reactivity of this compound, the following table presents a hypothetical cross-reactivity profile based on structural similarity principles. This data is for illustrative purposes and should be experimentally verified.
| Interfering Compound | Chemical Structure Difference from Cortisol | Expected Cross-Reactivity (%) |
| This compound | Benzoate ester at the 21-position | High (Estimated >50%) |
| Prednisolone | Extra double bond in the A-ring | 5-20% (Varies by assay) |
| Cortisone | Ketone instead of hydroxyl at the 11-position | <1% (Varies by assay) |
Experimental Protocols
Protocol 1: Determining Cross-Reactivity of this compound
This protocol is adapted from standard competitive ELISA procedures.
Materials:
-
Cortisol ELISA Kit (including cortisol standards, antibody-coated plate, HRP-conjugate, wash buffer, and substrate)
-
This compound
-
Cortisol-free serum or buffer (assay diluent)
-
Precision pipettes and tips
-
Microplate reader
Procedure:
-
Prepare this compound Solutions: Prepare a series of concentrations of this compound in the cortisol-free matrix.
-
Prepare Cortisol Standards: Reconstitute and serially dilute the cortisol standards as per the kit instructions.
-
Assay Procedure:
-
Add standards and this compound solutions to the appropriate wells of the antibody-coated microplate.
-
Add the HRP-conjugated cortisol to all wells.
-
Incubate as per the kit instructions to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate and incubate for color development.
-
Stop the reaction and read the absorbance on a microplate reader.
-
-
Calculate Cross-Reactivity:
-
Determine the concentration of cortisol that causes a 50% reduction in the maximum signal (IC50 for cortisol).
-
Determine the concentration of this compound that causes a 50% reduction in the maximum signal (IC50 for this compound).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Cortisol / IC50 of this compound) x 100
-
Visualizations
References
- 1. This compound | 74669-84-4 [amp.chemicalbook.com]
- 2. 74669-84-4(this compound) | Kuujia.com [ko.kuujia.com]
- 3. Cortisol | C21H30O5 | CID 5754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cortisol - Wikipedia [en.wikipedia.org]
- 5. discovery.csiro.au [discovery.csiro.au]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Cortisol Measurements in Cushing's Syndrome: Immunoassay or Mass Spectrometry? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
preventing esterase activity in "Cortisol 21-Benzoate" plasma samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent esterase activity in plasma samples containing Cortisol 21-Benzoate.
Frequently Asked Questions (FAQs)
Q1: Why is my measured concentration of this compound in plasma samples lower than expected?
A1: Lower than expected concentrations of this compound are often due to its rapid hydrolysis by endogenous esterases present in plasma. These enzymes cleave the benzoate group, converting the molecule to free cortisol, which will not be detected in an assay specific for the ester form. It is crucial to inhibit this enzymatic activity immediately upon sample collection.
Q2: What are the primary methods to prevent the degradation of this compound in plasma?
A2: There are three main strategies to stabilize this compound in plasma samples:
-
Temperature Control: Collecting and processing blood samples at low temperatures (on ice) significantly reduces the activity of esterases.
-
pH Adjustment: Lowering the pH of the plasma sample to approximately 5 can inactivate many esterases.
-
Use of Esterase Inhibitors: Adding specific chemical inhibitors to the blood collection tubes is a highly effective method to prevent enzymatic hydrolysis.
Q3: Which esterase inhibitors are most effective for stabilizing ester-containing compounds in plasma?
A3: While the optimal inhibitor can be compound-specific, several have proven effective for a range of ester-containing drugs. Commonly used inhibitors include sodium fluoride (NaF), dichlorvos, and bis(4-nitrophenyl) phosphate (BNPP). A screening study may be necessary to identify the most effective inhibitor for this compound.
Q4: Can the esterase inhibitors interfere with my LC-MS/MS analysis?
A4: Yes, some esterase inhibitors or their degradation products can cause matrix effects, such as ion suppression or enhancement, in LC-MS/MS assays.[1] It is important to evaluate the potential for such interference during method development and validation. This can be assessed by post-column infusion experiments.
Q5: What are the best practices for collecting blood samples for this compound analysis?
A5: To ensure the stability of this compound, blood samples should be collected in tubes containing an anticoagulant (e.g., K2EDTA) and an appropriate esterase inhibitor. The tubes should be pre-chilled, and the blood should be immediately placed on ice after collection. Plasma should be separated by centrifugation at a low temperature as soon as possible.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable this compound | Rapid hydrolysis by plasma esterases. | Implement a robust sample stabilization strategy immediately upon blood collection. This should include the use of an effective esterase inhibitor, temperature control (collection and processing on ice), and potentially pH adjustment. |
| High variability in results between replicate samples | Inconsistent inhibition of esterase activity or variable sample handling times. | Standardize the entire sample collection and processing workflow. Ensure that esterase inhibitors are thoroughly mixed with the blood sample immediately after collection and that all samples are processed within the same timeframe. |
| Poor recovery of this compound during sample extraction | The compound may be degrading during the extraction process. | Ensure that all solutions and equipment used for sample extraction are kept at a low temperature. Minimize the time the sample is at room temperature. |
| Unexpected peaks or matrix effects in LC-MS/MS analysis | Interference from the esterase inhibitor or its byproducts. | Evaluate the chromatographic separation to ensure the interfering peaks are resolved from the analyte. If matrix effects are observed, consider using a different esterase inhibitor or modifying the sample preparation method (e.g., using a different extraction technique).[1] |
Quantitative Data on Esterase Inhibition
The following table summarizes the effectiveness of different stabilization methods for ester-containing compounds in plasma, based on available literature. Note that the optimal conditions for this compound may need to be determined empirically.
| Compound | Stabilization Method | Effectiveness | Reference |
| Zeylenone (a benzoate-containing compound) | Mixture of NaF (5 mM) and BNPP (5 mM) | Degraded content decreased from >60% to <6%. | [2] |
| Abiraterone | 10 mM BNPP | Maintained stability for at least 5 days at room temperature. | [3] |
| Clevidipine | Sodium fluoride in vacutainer tubes | Inhibited esterase activity to prevent hydrolysis. | [4] |
| ACT-281959 and ACT-409100 | Dichlorvos (0.01% final concentration) | Served to inhibit blood esterases from hydrolyzing the compounds. | [4] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Preparation
-
Preparation of Collection Tubes:
-
Use K2EDTA blood collection tubes.
-
Prepare a stock solution of the chosen esterase inhibitor (e.g., 500 mM BNPP in methanol).
-
Add the appropriate volume of the inhibitor stock solution to each tube to achieve the desired final concentration in plasma (e.g., 20 µL of 500 mM BNPP for a final concentration of 10 mM in 1 mL of plasma).
-
Gently evaporate the solvent from the tubes if necessary.
-
Pre-chill the prepared tubes on ice.
-
-
Blood Collection:
-
Collect the blood sample directly into the prepared, chilled tube.
-
Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and esterase inhibitor.
-
Place the tube immediately on ice.
-
-
Plasma Separation:
-
Within 30 minutes of collection, centrifuge the blood sample at approximately 2,500 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (plasma) to a clean, pre-chilled polypropylene tube.
-
Store the plasma samples at -80°C until analysis.
-
Protocol 2: Screening for Effective Esterase Inhibitors
-
Prepare a pool of fresh human plasma.
-
Spike the plasma with a known concentration of this compound.
-
Aliquot the spiked plasma into separate tubes.
-
To each tube, add a different esterase inhibitor at a specific concentration. Include a control tube with no inhibitor.
-
Example inhibitors and concentrations:
-
Sodium Fluoride (NaF): 5 mM
-
Bis(4-nitrophenyl) phosphate (BNPP): 1 mM, 5 mM, 10 mM
-
Dichlorvos: 0.01%
-
Phenylmethylsulfonyl fluoride (PMSF): 1 mM
-
-
-
Incubate the tubes at room temperature (or 37°C for an accelerated study).
-
At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot from each tube and immediately quench the reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile).
-
Process the samples and analyze the concentration of the remaining this compound using a validated analytical method (e.g., LC-MS/MS).
-
Compare the degradation profiles in the presence of different inhibitors to the control to determine the most effective inhibitor.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Cortisol quantification in human plasma and urine by liquid chromatography coupled to mass spectrometry: Validation, analysis and application in a reference population and patients with adrenal incidentalomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cortisol: Analytical and clinical determinants - Institut d'Investigacions Biomèdiques August Pi i Sunyer [idibaps.scimarina.com]
- 4. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
Technical Support Center: Improving the In Vivo Bioavailability of Cortisol 21-Benzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist in your experiments aimed at enhancing the in vivo bioavailability of the lipophilic prodrug, Cortisol 21-Benzoate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a challenge?
A1: this compound is an ester prodrug of cortisol, a glucocorticoid hormone. The addition of the benzoate group at the 21-position increases the molecule's lipophilicity. While this can enhance membrane permeability, its very low aqueous solubility often becomes the rate-limiting step for absorption after oral administration, leading to poor and variable bioavailability. The prodrug must also be efficiently cleaved by esterase enzymes in the body to release the active cortisol.
Q2: What are the primary goals when formulating this compound?
A2: The primary goals are:
-
Enhance Aqueous Solubility/Dissolution: To ensure the drug can dissolve in the gastrointestinal fluids for absorption.
-
Improve Permeability: To facilitate passage across the intestinal epithelium.
-
Protect from Degradation: To prevent enzymatic or pH-related degradation in the GI tract before absorption.
-
Promote Lymphatic Uptake: Highly lipophilic drugs can sometimes be absorbed via the lymphatic system, bypassing first-pass metabolism in the liver.[1]
-
Control Release: To ensure the active cortisol is released from the prodrug at an appropriate rate in the systemic circulation.
Q3: Which formulation strategies are most promising for a lipophilic compound like this compound?
A3: Several strategies are effective for improving the bioavailability of poorly water-soluble drugs.[2] For this compound, the most promising include:
-
Lipid-Based Formulations: Such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), which form nano-sized emulsions in the gut, increasing the surface area for absorption.[3]
-
Nanoparticle Systems: Including Solid Lipid Nanoparticles (SLNs) or polymeric nanoparticles, which can improve dissolution and stability.
-
Complexation: Using cyclodextrins to form inclusion complexes that enhance the aqueous solubility of the drug molecule.[4]
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level to improve its dissolution rate.
Q4: How do I analyze the concentration of this compound and released Cortisol in plasma?
A4: The most reliable method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5][6][7] This technique is highly sensitive and specific, allowing for the simultaneous quantification of the parent prodrug (this compound) and the active metabolite (Cortisol) even at low concentrations. This is crucial for accurately determining pharmacokinetic parameters.
Troubleshooting Guides
| Issue / Observation | Potential Cause(s) | Suggested Solution(s) |
| High variability in blood concentration between subjects. | 1. Formulation instability or poor emulsification. 2. Significant food effects (common with lipophilic drugs).[3] 3. Genetic differences in esterase or metabolic enzyme activity. 4. Inconsistent dosing procedure. | 1. Optimize the formulation; for SNEDDS, check droplet size and polydispersity index. 2. Standardize feeding protocols (e.g., all subjects fasted for a specific period). Conduct a formal food-effect bioavailability study. 3. Increase the number of subjects to improve statistical power. 4. Ensure precise and consistent administration, especially volume and placement for oral gavage. |
| Low Cmax (peak plasma concentration) of active Cortisol. | 1. Poor absorption of the prodrug from the GI tract. 2. Inefficient cleavage of the benzoate ester by esterases. 3. Rapid metabolism and clearance of released cortisol.[8] | 1. Switch to a more advanced formulation strategy (e.g., from a simple suspension to a SNEDDS). 2. Conduct in vitro plasma stability studies to confirm esterase cleavage. If cleavage is slow, the prodrug approach may be flawed for the chosen species. 3. Analyze for major cortisol metabolites to understand clearance pathways. |
| High Cmax of the prodrug (this compound) but low Cmax of Cortisol. | The prodrug is being absorbed, but the conversion to the active drug is slow or incomplete in vivo. | This points to an issue with esterase activity. Consider using a different animal model that may have esterase activity more representative of humans. Evaluate the chemical stability of the ester bond. |
| Precipitation of the drug observed when the formulation is diluted in vitro (e.g., in simulated gastric fluid). | The formulation is not robust enough to handle the change in pH or dilution. The drug concentration may be too high, exceeding its solubility in the formulation upon dilution. | 1. For lipid-based systems, adjust the ratio of oil, surfactant, and co-surfactant to create a more stable microemulsion. 2. For solid dispersions, use polymers that inhibit crystallization (e.g., HPMC, PVP). 3. Lower the drug loading in the formulation. |
| Inconsistent results from the LC-MS/MS analysis. | 1. Sample degradation during storage or processing. 2. Matrix effects from plasma components. 3. Poor chromatographic separation of the prodrug and active drug. | 1. Add a stabilizer (e.g., an esterase inhibitor) to blood collection tubes if analyzing the prodrug. Ensure samples are kept at -80°C. 2. Use a stable isotope-labeled internal standard for both Cortisol and this compound. Optimize the sample preparation (e.g., SPE, LLE). 3. Optimize the LC gradient, column type, and mobile phase to achieve baseline separation. |
Quantitative Data Summary
Since specific pharmacokinetic data for this compound is not widely available in the public domain, the following table provides reference pharmacokinetic parameters for orally administered hydrocortisone (cortisol) in humans. The goal of a this compound formulation would be to deliver cortisol with similar or improved parameters, potentially with higher bioavailability or more consistent absorption.
Table 1: Pharmacokinetic Parameters of Oral Hydrocortisone in Humans (Reference) Data is presented as mean values and can vary significantly between individuals.[9]
| Parameter | 0.2-0.3 mg/kg Dose | 0.4-0.6 mg/kg Dose | Unit | Description |
| Tmax (Time to Peak Concentration) | ~1.0 - 2.0 | ~1.0 - 2.0 | hours | Time at which the highest drug concentration is reached. |
| Cmax (Peak Plasma Concentration) | Varies widely | Varies widely | ng/mL | The maximum concentration of the drug in the plasma. |
| AUC (0-24h) (Area Under the Curve) | Highly variable | ~1.5-2x higher than lower dose | ng·h/mL | Represents the total drug exposure over 24 hours. |
| t½ (Elimination Half-life) | ~1.5 - 2.0 | ~1.5 - 2.0 | hours | Time taken for the plasma concentration of the drug to reduce by half. |
Note: There is a large (up to 10-fold) inter-individual variation in cortisol pharmacokinetics.[9] Weight-adjusted dosing can reduce some variability.[9]
Mandatory Visualizations
Caption: Intracellular signaling pathway of cortisol following its release from the prodrug.
Caption: Workflow for formulation, in vivo testing, and analysis of this compound.
Caption: Strategies to overcome key barriers in oral drug delivery for lipophilic compounds.
Detailed Experimental Protocols
Protocol 1: Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)
Objective: To formulate this compound in a SNEDDS to improve its oral bioavailability.
Materials:
-
This compound
-
Oil Phase: e.g., Labrafil® M 1944 CS (Oleoyl polyoxyl-6 glycerides)
-
Surfactant: e.g., Kolliphor® RH 40 (Polyoxyl 40 hydrogenated castor oil)
-
Co-surfactant: e.g., Transcutol® HP (Diethylene glycol monoethyl ether)
-
Vortex mixer, magnetic stirrer, water bath.
Methodology:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Add an excess amount of the drug to 2 mL of each excipient in a vial.
-
Shake the vials in a water bath at 40°C for 48 hours to facilitate solubilization.
-
Centrifuge the samples at 3000 rpm for 15 minutes.
-
Collect the supernatant and quantify the dissolved drug concentration using a validated HPLC-UV method.
-
Select the excipients with the highest solubilizing capacity for the drug.
-
-
Construction of Ternary Phase Diagram:
-
Based on the screening, select the best oil, surfactant, and co-surfactant.
-
Prepare mixtures of surfactant and co-surfactant (Smix) in various weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).
-
For each Smix ratio, mix with the oil phase at different weight ratios (from 9:1 to 1:9).
-
Titrate each oil/Smix mixture with water dropwise under gentle stirring.
-
Observe the formation of nanoemulsions (clear or slightly bluish, transparent mixtures).
-
Plot the results on a ternary phase diagram to identify the nanoemulsion region.
-
-
Preparation of Drug-Loaded SNEDDS:
-
Select an optimal ratio of oil, surfactant, and co-surfactant from the nanoemulsion region of the phase diagram.
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture to 40°C and mix thoroughly using a vortex mixer until a clear, homogenous liquid is formed.
-
Add the pre-weighed this compound to the blank SNEDDS formulation.
-
Continue mixing on a magnetic stirrer until the drug is completely dissolved.
-
-
Characterization of the SNEDDS:
-
Emulsification Study: Dilute 1 mL of the SNEDDS formulation in 250 mL of 0.1 N HCl (simulated gastric fluid) and observe the time it takes to form a nanoemulsion.
-
Droplet Size and Zeta Potential: Analyze the diluted nanoemulsion using a dynamic light scattering (DLS) instrument to determine the mean droplet size, polydispersity index (PDI), and zeta potential.
-
Protocol 2: In Vivo Oral Bioavailability Study in Rats
Objective: To determine and compare the pharmacokinetic profile of the formulated this compound with a control suspension.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound SNEDDS formulation
-
Control suspension (e.g., this compound in 0.5% w/v carboxymethyl cellulose)
-
Oral gavage needles
-
Microcentrifuge tubes containing K2-EDTA anticoagulant
-
Anesthesia (e.g., isoflurane)
Methodology:
-
Animal Acclimatization and Grouping:
-
Acclimatize rats for at least one week before the experiment.
-
Fast the animals overnight (12 hours) before dosing but allow free access to water.
-
Divide rats into two groups (n=6 per group): Group A (Control Suspension) and Group B (SNEDDS Formulation).
-
-
Dosing:
-
Accurately weigh each rat.
-
Administer a single oral dose of the respective formulation via gavage at a dose equivalent to, for example, 20 mg/kg of this compound.
-
-
Blood Sampling:
-
Collect blood samples (~200 µL) from the tail vein or saphenous vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect samples into EDTA-coated tubes.
-
-
Plasma Processing and Storage:
-
Immediately centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant (plasma) into clean, labeled microcentrifuge tubes.
-
Store the plasma samples at -80°C until bioanalysis.
-
-
Data Analysis:
-
Analyze plasma samples for this compound and Cortisol concentrations using a validated LC-MS/MS method.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters (Cmax, Tmax, AUC0-t, AUC0-inf, t½) using non-compartmental analysis.
-
Calculate the relative bioavailability of the SNEDDS formulation compared to the control suspension using the formula: Relative F (%) = (AUC_SNEDDS / AUC_Control) * 100.
-
Protocol 3: LC-MS/MS Bioanalysis of this compound and Cortisol in Rat Plasma
Objective: To simultaneously quantify this compound and Cortisol in rat plasma.
Instrumentation & Reagents:
-
LC-MS/MS system (e.g., Agilent 1290 Infinity II LC with a 6470 Triple Quadrupole MS)
-
C18 analytical column (e.g., ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)
-
Cortisol and this compound reference standards
-
Internal Standards (IS): Cortisol-d4 and a custom-synthesized deuterated this compound analog.
-
Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Methyl tert-butyl ether (MTBE)
Methodology:
-
Preparation of Standards and QC Samples:
-
Prepare stock solutions (1 mg/mL) of Cortisol, this compound, and their respective internal standards in methanol.
-
Prepare serial dilutions to create calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples (low, mid, high) by spiking blank rat plasma.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the working internal standard solution (containing both IS).
-
Vortex for 10 seconds.
-
Add 500 µL of MTBE, vortex vigorously for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).
-
-
LC-MS/MS Conditions:
-
LC Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 30% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
MS Conditions (Positive Electrospray Ionization - ESI+):
-
Operate in Multiple Reaction Monitoring (MRM) mode.
-
Optimize MRM transitions for each analyte and IS (e.g., Cortisol: m/z 363.2 → 121.1; this compound: m/z 467.2 → 345.2).
-
Optimize fragmentor voltage and collision energy for each transition to maximize signal.
-
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the peak area ratio (Analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of the analytes in the unknown samples and QCs from the regression equation.
-
References
- 1. gosset.ai [gosset.ai]
- 2. Cortisol - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. CN104853780B - Oral aqueous solutions of steroid hormones and hydroxypropyl-β-cyclodextrin with optimized bioavailability - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Cortisol: Analytical and clinical determinants - Institut d'Investigacions Biomèdiques August Pi i Sunyer [idibaps.scimarina.com]
- 7. Pharmacokinetic studies of cortisol after oral administration of deuterium-labelled cortisol to a normal human subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Corticosteroids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of oral hydrocortisone - Results and implications from a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
inconsistent results with "Cortisol 21-Benzoate" in replicate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in replicate experiments involving Cortisol 21-Benzoate.
Troubleshooting Guide: Inconsistent Results
Inconsistent results with this compound can arise from various factors, from compound stability and handling to assay conditions and data analysis. This guide provides a structured approach to identifying and resolving common issues.
Initial Assessment: Identifying the Source of Variability
Before diving into specific protocol changes, it's crucial to systematically evaluate all potential sources of error. The following table presents hypothetical data from a cell-based assay measuring the EC50 of this compound on a glucocorticoid receptor (GR) reporter gene. The variability in the results of "Experiment Set A" compared to the more consistent "Experiment Set B" highlights a common issue.
| Experiment ID | Passage Number of Cells | EC50 (nM) of this compound | Maximum Fold Induction |
| Experiment Set A | |||
| EXP-001 | 5 | 15.2 | 12.3 |
| EXP-002 | 15 | 45.8 | 8.1 |
| EXP-003 | 8 | 20.1 | 11.5 |
| Experiment Set B (Post-Troubleshooting) | |||
| EXP-004 | 6 | 12.5 | 10.8 |
| EXP-005 | 7 | 13.1 | 11.2 |
| EXP-006 | 8 | 12.8 | 10.5 |
The data in "Experiment Set A" shows significant variability in the EC50 and maximum induction, which correlates with a high cell passage number in EXP-002. This suggests that cell health and passage number could be a critical factor. The consistent results in "Experiment Set B" were achieved after implementing standardized cell culture practices.
Experimental Workflow for Troubleshooting
The following diagram outlines a systematic workflow for troubleshooting inconsistent results with this compound.
minimizing non-specific binding of "Cortisol 21-Benzoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) of Cortisol 21-Benzoate in their experiments.
Troubleshooting Guides
High non-specific binding can manifest as high background signals, low signal-to-noise ratios, and inaccurate quantification. The following guides address common issues and provide systematic approaches to resolving them.
Issue 1: High Background Signal in Immunoassays (e.g., ELISA)
High background is a frequent problem when working with hydrophobic molecules like this compound, which can adhere non-specifically to microplate wells and other surfaces.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Blocking | Optimize the blocking buffer. Casein-based blockers are often more effective than BSA for small molecules due to their smaller size and ability to penetrate and block smaller spaces.[1][2] Increase the concentration of the blocking agent (e.g., 1-3% BSA or 0.5-2% casein) and/or the incubation time.[3][4] |
| Hydrophobic Interactions | Add a non-ionic detergent, such as Tween-20, to the wash buffer and antibody/analyte diluents. A typical starting concentration is 0.05%, which can be optimized.[3][5] |
| Ionic Interactions | Increase the salt concentration of the buffers (e.g., PBS or TBS) to 150-500 mM NaCl. This can help to disrupt electrostatic interactions contributing to NSB.[5][6] |
| Insufficient Washing | Increase the number of wash steps (from 3-4 to 5-6) and the volume of wash buffer per well. Ensure complete aspiration of the wells between each wash.[3][7] |
| Cross-reactivity | If using antibodies, ensure they are specific for this compound and have minimal cross-reactivity with other steroids.[8] |
Experimental Protocol for Optimizing Blocking and Wash Buffers:
-
Prepare a checkerboard titration. Coat a 96-well plate with your capture antibody or antigen as per your standard protocol.
-
Test different blocking agents. In different sets of wells, apply various blocking buffers:
-
1% BSA in PBS
-
3% BSA in PBS
-
0.5% Casein in PBS
-
1% Casein in PBS
-
Commercial blocking buffers
-
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the plate with different wash buffers:
-
PBS
-
PBS with 0.05% Tween-20
-
PBS with 0.1% Tween-20
-
-
Add your detection reagents (excluding the specific analyte) to assess the background signal.
-
Measure the signal according to your assay protocol. The condition with the lowest signal represents the most effective blocking and washing combination for reducing background.
Issue 2: Poor Reproducibility and High Variability Between Replicates
Inconsistent results can stem from non-specific binding that varies across the plate or between assays.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Edge Effects | Uneven temperature or evaporation across the plate can lead to higher binding at the edges. Use a plate sealer during incubations and ensure the incubator provides uniform temperature distribution. |
| Inconsistent Pipetting | Inaccurate or inconsistent pipetting of reagents can lead to variability. Ensure pipettes are calibrated and use a consistent technique. |
| Reagent Instability | Ensure all reagents, including this compound standards, are properly stored and have not degraded. Prepare fresh dilutions for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that contribute to non-specific binding?
A1: this compound is a synthetic steroid derivative. The addition of the benzoate group at the 21-position increases its lipophilicity (hydrophobicity) compared to cortisol. This hydrophobicity is a primary driver of non-specific binding to plastic surfaces and proteins through hydrophobic interactions. It is soluble in organic solvents like chloroform, dichloromethane, and methanol.[9]
Q2: Which type of blocking agent is best for minimizing non-specific binding of this compound?
A2: For small, hydrophobic molecules like this compound, casein-based blockers are often more effective than Bovine Serum Albumin (BSA).[2] Casein is a smaller protein that can more effectively block the small unoccupied spaces on a microplate well that larger proteins like BSA might not cover.[1] However, the optimal blocking agent should be determined empirically for your specific assay.
Q3: How does adding a detergent like Tween-20 help reduce non-specific binding?
A3: Non-ionic detergents like Tween-20 have both a hydrophilic head and a hydrophobic tail. In solution, they can interact with the hydrophobic regions of this compound and the plastic surfaces of labware, effectively reducing the hydrophobic interactions that cause non-specific binding.[5] They are typically used in wash buffers and diluents at low concentrations (e.g., 0.01-0.1%).
Q4: Can increasing the salt concentration in my buffers reduce non-specific binding?
A4: Yes, increasing the salt concentration (e.g., with NaCl) can help reduce non-specific binding that is driven by electrostatic interactions.[5][6] While the primary driver for this compound NSB is likely hydrophobic, ionic interactions can also play a role. A starting point is to use physiological salt concentrations (e.g., 150 mM NaCl) and this can be increased up to 500 mM.[6]
Q5: Should I be concerned about the stability of this compound in my experimental buffers?
Quantitative Data Summary
The following tables summarize recommended starting concentrations for various reagents to minimize non-specific binding. The optimal concentration for your specific assay should be determined experimentally.
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Starting Concentration | Key Considerations |
| Bovine Serum Albumin (BSA) | 1-3% (w/v)[4] | Widely used, but may not be as effective as smaller blockers for small molecules.[1] |
| Casein/Non-Fat Dry Milk | 0.5-2% (w/v)[4] | Often more effective for small hydrophobic molecules due to its smaller size.[1][2] Avoid if using biotin-streptavidin detection due to endogenous biotin. |
| Fish Gelatin | 0.1-0.5% (w/v) | Can be effective and is less likely to cross-react with mammalian-derived antibodies. |
| Commercial Blockers | Varies by manufacturer | Often proprietary formulations that can offer superior performance but at a higher cost. |
Table 2: Common Buffer Additives to Reduce Non-Specific Binding
| Additive | Typical Concentration Range | Mechanism of Action |
| Tween-20 | 0.01 - 0.1% (v/v) | Reduces hydrophobic interactions.[5] |
| NaCl | 150 - 500 mM[6] | Reduces electrostatic interactions.[5] |
Visualizations
Cortisol Signaling Pathway
Cortisol, the parent compound of this compound, exerts its effects by binding to the glucocorticoid receptor (GR). This diagram illustrates the classical genomic signaling pathway.
Caption: Classical genomic signaling pathway of cortisol.
Experimental Workflow for Minimizing Non-Specific Binding
This workflow outlines a systematic approach to optimizing an immunoassay to reduce non-specific binding of this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. arp1.com [arp1.com]
- 4. labcluster.com [labcluster.com]
- 5. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 6. trialtusbioscience.com [trialtusbioscience.com]
- 7. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 8. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity predic… [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Effects of Cortisol 21-Benzoate and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of Cortisol 21-Benzoate and Dexamethasone. Due to the limited availability of direct comparative studies on this compound, this guide will focus on the well-established anti-inflammatory profile of its parent compound, cortisol (hydrocortisone), in relation to dexamethasone. The influence of the 21-benzoate ester on cortisol's activity will be discussed based on established principles of corticosteroid structure-activity relationships.
Executive Summary
Dexamethasone is a potent synthetic glucocorticoid with an anti-inflammatory potency approximately 25-30 times that of cortisol.[1] This significant difference in potency is a key consideration in their therapeutic applications. While both compounds exert their anti-inflammatory effects primarily through the glucocorticoid receptor (GR), differences in receptor affinity, pharmacokinetics, and off-target effects contribute to their distinct profiles. Esterification of cortisol at the 21-position, as in this compound, is a common strategy to modify its solubility and duration of action, which can in turn influence its local anti-inflammatory efficacy.
Mechanism of Action: Glucocorticoid Receptor Signaling
Both cortisol and dexamethasone are agonists of the glucocorticoid receptor. Upon binding to the cytoplasmic GR, the receptor-ligand complex translocates to the nucleus, where it modulates gene expression. This modulation occurs through two primary mechanisms:
-
Transactivation: The GR complex binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their transcription. Examples of upregulated proteins include annexin A1 (lipocortin-1), which inhibits phospholipase A2 and subsequently the production of inflammatory mediators like prostaglandins and leukotrienes.
-
Transrepression: The GR complex can inhibit the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This repression leads to a downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.
Caption: Glucocorticoid signaling pathway leading to anti-inflammatory effects.
Quantitative Comparison of Anti-Inflammatory Potency
| Parameter | Cortisol (Hydrocortisone) | Dexamethasone | Reference |
| Relative Anti-inflammatory Potency | 1 | 25-30 | [1] |
| Relative Glucocorticoid Receptor (GR) Binding Affinity | 1 | ~7-10 | [2] |
Note on this compound: Esterification at the C21 position of cortisol modifies its physicochemical properties, such as lipophilicity. This can affect its absorption, distribution, and metabolism, potentially leading to a more localized and sustained anti-inflammatory effect when applied topically or injected into a specific site. The benzoate ester would likely need to be cleaved by esterases to release the active cortisol molecule to exert its effect. The rate of this cleavage would influence the duration of action.
Experimental Data Summary
While specific head-to-head data for this compound is lacking, the following table summarizes typical findings from in vitro and in vivo studies comparing cortisol and dexamethasone.
| Assay | Endpoint | Cortisol | Dexamethasone | General Observations |
| In Vitro: Cytokine Inhibition | IC50 for TNF-α, IL-6, IL-1β inhibition | Higher IC50 (less potent) | Lower IC50 (more potent) | Dexamethasone consistently shows greater potency in suppressing pro-inflammatory cytokine production from immune cells.[3][4] |
| In Vitro: NF-κB Inhibition | Inhibition of NF-κB reporter gene activity | Moderate inhibition | Potent inhibition | Dexamethasone is a more potent inhibitor of NF-κB signaling pathways.[5][6] |
| In Vivo: Carrageenan-Induced Paw Edema | ED50 for edema reduction | Higher ED50 (less potent) | Lower ED50 (more potent) | In animal models of acute inflammation, dexamethasone is effective at much lower doses than cortisol. |
| In Vivo: Contact Hypersensitivity | Inhibition of ear swelling | Less potent | Highly potent | Topical application of dexamethasone is very effective in reducing delayed-type hypersensitivity reactions.[7] |
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to assess the anti-inflammatory effects of corticosteroids.
In Vitro: Lipopolysaccharide (LPS)-Induced Cytokine Production in Whole Blood
This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines from immune cells in a physiologically relevant environment.
Protocol:
-
Blood Collection: Collect fresh human venous blood into heparinized tubes.
-
Compound Preparation: Prepare stock solutions of this compound and Dexamethasone in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in culture medium.
-
Incubation: In a 96-well plate, mix whole blood with the test compounds at various concentrations and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulation: Add Lipopolysaccharide (LPS) from E. coli to a final concentration of 100 ng/mL to stimulate cytokine production. Include unstimulated and vehicle controls.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: Centrifuge the plates to separate plasma.
-
Cytokine Measurement: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the plasma supernatants using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value for each compound.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.
Protocol:
-
Animal Model: Use male Wistar rats (180-200g).
-
Compound Administration: Administer this compound, Dexamethasone, or vehicle (e.g., saline, carboxymethyl cellulose) orally or intraperitoneally at various doses one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point. Determine the percentage inhibition of edema for each drug-treated group compared to the vehicle-treated control group. Calculate the ED50 value for each compound.
Caption: Workflow for the carrageenan-induced paw edema assay.
Conclusion
Dexamethasone is a significantly more potent anti-inflammatory agent than cortisol. This is reflected in its higher affinity for the glucocorticoid receptor and its greater efficacy in both in vitro and in vivo models of inflammation. While direct comparative data for this compound is scarce, the 21-benzoate ester is expected to modulate the pharmacokinetic profile of cortisol, potentially offering a more localized and sustained anti-inflammatory effect. The choice between these agents in a research or clinical setting will depend on the desired potency, duration of action, and route of administration. For applications requiring high systemic anti-inflammatory activity, dexamethasone is generally preferred. This compound may be more suitable for localized inflammatory conditions where a sustained, moderate effect is desired. Further studies are warranted to directly compare the anti-inflammatory profile of this compound with that of dexamethasone and other corticosteroids.
References
- 1. Corticosteroid - Wikipedia [en.wikipedia.org]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Cytokine inhibition after glucocorticoid exposure in healthy men with low versus high basal cortisol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential modulation of cytokine production in major depressive disorder by cortisol and dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. physoc.org [physoc.org]
- 7. The anti-inflammatory potency of dexamethasone is determined by the route of application in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Conversion of Cortisol 21-Benzoate to Cortisol: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cortisol 21-Benzoate and its in vivo conversion to the active hormone, cortisol. The information is intended for researchers, scientists, and professionals in drug development seeking to understand the pharmacokinetic profile of this cortisol prodrug. This document summarizes available data, details experimental methodologies, and presents logical relationships to aid in the evaluation of this compound as a potential therapeutic agent.
Introduction to Cortisol and its Prodrugs
Cortisol, a glucocorticoid, plays a crucial role in a wide range of physiological processes, including metabolism, immune response, and stress regulation. Its therapeutic applications are extensive, encompassing the treatment of inflammatory conditions, adrenal insufficiency, and certain types of cancer. However, the direct administration of cortisol can be challenging due to its poor solubility and rapid metabolism. To overcome these limitations, various prodrugs have been developed. These are inactive or less active derivatives that are converted to the active parent drug, cortisol, within the body. Esterification at the 21-hydroxyl group is a common strategy to create cortisol prodrugs with improved physicochemical properties.
This compound is one such ester prodrug. The benzoic acid moiety is intended to be cleaved by endogenous esterases, releasing free cortisol to exert its therapeutic effects. The efficiency and rate of this conversion are critical determinants of the prodrug's clinical utility, influencing its bioavailability, onset of action, and duration of effect.
In Vivo Conversion of this compound
While direct in vivo pharmacokinetic studies specifically quantifying the conversion of this compound to cortisol are limited in publicly available literature, the fundamental principle of esterase-mediated hydrolysis is well-established for corticosteroid esters. Esterases present in plasma, liver, and other tissues are responsible for this biotransformation.
The rate of hydrolysis of 21-esters of corticosteroids can be influenced by the nature of the ester group. For instance, studies on various cortisol 21-esters have shown that the chain length and structure of the ester moiety can affect the rate of enzymatic cleavage. Shorter chain esters are often hydrolyzed more rapidly than longer, bulkier esters.
Comparative Analysis with Other Cortisol Prodrugs
To provide a comprehensive perspective, it is essential to compare the expected performance of this compound with other commonly used cortisol prodrugs, such as Cortisol 21-Phosphate and Cortisol 21-Succinate.
| Prodrug | Ester Type | Expected Rate of Hydrolysis | Primary Site of Conversion | Key Characteristics |
| This compound | Aromatic Ester | Moderate to Fast | Plasma, Liver, Tissues | Potentially more lipophilic, may influence distribution |
| Cortisol 21-Phosphate | Phosphate Ester | Very Fast | Plasma (by phosphatases) | Highly water-soluble, suitable for intravenous administration |
| Cortisol 21-Succinate | Aliphatic Dicarboxylic Acid Ester | Fast | Plasma, Liver | Water-soluble, commonly used for intravenous and intramuscular administration |
Experimental Protocols
To rigorously validate the in vivo conversion of this compound to cortisol, a well-designed pharmacokinetic study is essential. Below is a detailed methodology for a key experiment.
Protocol: Pharmacokinetic Analysis of this compound in an Animal Model (e.g., Rat)
Objective: To determine the plasma concentration-time profiles of this compound and cortisol following intravenous administration of this compound.
Materials:
-
This compound
-
Cortisol (analytical standard)
-
Internal standard (e.g., dexamethasone)
-
Male Sprague-Dawley rats (250-300 g)
-
Intravenous administration vehicle (e.g., saline with a co-solvent)
-
Blood collection supplies (e.g., EDTA tubes, syringes)
-
Centrifuge
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS) system
Procedure:
-
Animal Acclimation: Acclimate rats to the laboratory conditions for at least one week prior to the study.
-
Dosing: Administer a single intravenous dose of this compound (e.g., 10 mg/kg) to a cohort of rats.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dosing.
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.
-
Sample Analysis:
-
Develop and validate a sensitive and specific HPLC-MS/MS method for the simultaneous quantification of this compound and cortisol in rat plasma.
-
Prepare calibration standards and quality control samples.
-
Extract the analytes from the plasma samples using a suitable technique (e.g., protein precipitation or liquid-liquid extraction).
-
Analyze the extracted samples using the validated HPLC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the plasma concentrations of this compound and cortisol at each time point.
-
Determine key pharmacokinetic parameters for both analytes, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Calculate the extent of conversion of this compound to cortisol by comparing the AUC of cortisol after prodrug administration to the AUC of cortisol after direct intravenous administration of an equimolar dose of cortisol.
-
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams are provided.
Conclusion
A Comparative Review of the Pharmacokinetic Profiles of Cortisol 21-Benzoate and Hydrocortisone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic properties of Cortisol 21-Benzoate and its active metabolite, hydrocortisone. The information presented herein is supported by experimental data to aid in research and development decisions.
Introduction
Hydrocortisone, the pharmaceutical form of the endogenous glucocorticoid cortisol, is widely used for its anti-inflammatory and immunosuppressive effects. This compound is a synthetic ester prodrug of hydrocortisone, designed to modify its physicochemical and pharmacokinetic properties. Understanding the comparative pharmacokinetics of these two compounds is crucial for optimizing drug delivery and therapeutic efficacy. This guide will delve into their absorption, distribution, metabolism, and excretion profiles, presenting available quantitative data and experimental methodologies.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for hydrocortisone following oral administration. It is anticipated that upon administration, this compound would be converted to hydrocortisone, and the resulting plasma concentrations of hydrocortisone would exhibit similar parameters, although the Tmax might be slightly delayed due to the time required for hydrolysis.
| Pharmacokinetic Parameter | Hydrocortisone (Oral Administration) | This compound (Expected Profile) |
| Maximum Plasma Concentration (Cmax) | ~300 ng/mL (after a 20 mg dose)[1] | Dependent on the rate and extent of hydrolysis to hydrocortisone. |
| Time to Maximum Plasma Concentration (Tmax) | ~1 hour[1] | Expected to be slightly longer than hydrocortisone due to the hydrolysis step. |
| Area Under the Curve (AUC) | Dose-dependent; significant inter-individual variability observed[2][3] | Expected to be proportional to the amount of hydrocortisone released. |
| Elimination Half-life (t½) | ~1.7 hours[1] | The elimination half-life would be that of hydrocortisone. |
| Oral Bioavailability | ~96%[1] | Dependent on the extent of absorption and subsequent hydrolysis to hydrocortisone. |
Experimental Protocols
A typical experimental workflow for determining the pharmacokinetic profile of a corticosteroid in a rodent model is outlined below. This protocol provides a framework for preclinical studies aimed at comparing compounds like this compound and hydrocortisone.
Experimental Workflow for a Rodent Pharmacokinetic Study
Caption: A typical experimental workflow for a rodent pharmacokinetic study.
Detailed Methodology
-
Animal Model: Male Wistar rats (200-250g) are commonly used. Animals are housed in controlled conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum.[4][5]
-
Drug Formulation and Administration:
-
Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., saline) and administered as a bolus injection into the tail vein. This route serves to determine the absolute bioavailability.
-
Oral (PO): The compound is suspended in a vehicle like 0.5% hydroxypropyl methylcellulose (HPMC) and administered via oral gavage.
-
-
Blood Sampling: Serial blood samples (approximately 0.2 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) from the submandibular or saphenous vein into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of the corticosteroid and its metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5][6]
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.
Metabolic Pathways
Hydrocortisone undergoes extensive metabolism in the liver. This compound, being a prodrug, is first hydrolyzed to hydrocortisone, which then enters the same metabolic pathways.
Metabolic Pathway of Hydrocortisone
Caption: Metabolic pathway of this compound and hydrocortisone.
The primary metabolic transformations of hydrocortisone include:
-
Reversible conversion to cortisone: This is mediated by the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes.[7]
-
A-ring reduction: The liver reduces the A-ring of the steroid nucleus to form dihydro- and subsequently tetrahydro- metabolites.[7]
-
Hydroxylation: Cytochrome P450 enzymes, particularly CYP3A4, are responsible for the hydroxylation of hydrocortisone to metabolites such as 6β-hydroxycortisol.[7]
These metabolites are then conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate their excretion by the kidneys.
Conclusion
This compound serves as a prodrug that is rapidly converted to hydrocortisone in vivo. While direct comparative pharmacokinetic data for the ester are limited, its profile is expected to closely mirror that of hydrocortisone, with a potential for a slightly delayed onset of action due to the initial hydrolysis step. The significant inter-individual variability in hydrocortisone pharmacokinetics underscores the importance of personalized medicine approaches in corticosteroid therapy.[2][3] The provided experimental protocol offers a robust framework for conducting preclinical pharmacokinetic studies to further elucidate the in vivo behavior of novel corticosteroid esters. A thorough understanding of the metabolic pathways is essential for predicting potential drug-drug interactions and for the design of new therapeutic agents with improved pharmacokinetic properties.
References
- 1. Pharmacokinetics and oral bioavailability of hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.rug.nl [research.rug.nl]
- 4. Modeling Corticosteroid Pharmacokinetics and Pharmacodynamics, Part II: Sex Differences in Methylprednisolone Pharmacokinetics and Corticosterone Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiologically Based Pharmacokinetics of Dexamethasone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. Cortisol - Wikipedia [en.wikipedia.org]
Assessing the Relative Potency of Cortisol 21-Benzoate to Other Cortisol Esters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potency of various cortisol esters, with a focus on understanding the expected potency of Cortisol 21-Benzoate relative to other common esters. Due to a lack of direct comparative studies involving this compound in the available scientific literature, this guide synthesizes data on related cortisol esters to provide a scientifically grounded estimation of its relative potency. The information is supplemented with detailed experimental protocols for researchers to conduct their own comparative potency assessments.
Introduction to Cortisol Esters and Potency
Cortisol, also known as hydrocortisone, is a glucocorticoid hormone essential for various physiological processes.[1][2] Its therapeutic use often involves chemical modification, such as esterification at the 21-hydroxyl group, to modulate its pharmacokinetic and pharmacodynamic properties. The potency of a cortisol ester is primarily determined by its binding affinity to the glucocorticoid receptor (GR) and its subsequent ability to modulate gene expression.[1][3]
Generally, esterification of the 21-hydroxyl group of cortisol tends to decrease its binding affinity for the GR compared to the parent compound, hydrocortisone. However, the nature of the ester group can significantly influence the degree of this change. This guide will explore these structure-activity relationships and provide the tools to experimentally determine the potency of novel or less-characterized esters like this compound.
Comparative Potency of Cortisol Esters
| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone | Notes |
| Dexamethasone | 100 | A potent synthetic glucocorticoid often used as a reference in binding assays. |
| Cortisol (Hydrocortisone) | ~10-20 | The parent compound. |
| Cortisol 21-Acetate | Lower than Cortisol | Esterification at the 21-position generally reduces binding affinity. The smaller acetate group leads to a significant decrease in potency. |
| Cortisol 17-Butyrate | Higher than Cortisol | Esterification at the 17-position can increase binding affinity. |
| Betamethasone 17-Valerate | High | A potent synthetic corticosteroid with modifications that enhance affinity. |
| This compound | Data Not Available | Based on general trends, it is anticipated to have a lower binding affinity than cortisol. The bulky benzoate group may sterically hinder receptor interaction. |
Note: The exact RBA values can vary between studies and experimental conditions. The table provides a qualitative comparison based on established structure-activity relationships.
Experimental Protocols for Potency Assessment
To determine the precise relative potency of this compound, standardized in vitro assays are essential. Below are detailed methodologies for two key experiments: a competitive glucocorticoid receptor binding assay and a glucocorticoid response element (GRE)-driven reporter gene assay.
Competitive Glucocorticoid Receptor Binding Assay
This assay determines the relative affinity of a test compound for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.
a. Materials:
-
Human recombinant glucocorticoid receptor (GR)
-
Radiolabeled ligand (e.g., [³H]-dexamethasone)
-
Test compounds (this compound and other cortisol esters)
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1 mM EDTA, 10% glycerol, pH 7.4)
-
Scintillation vials and scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
b. Method:
-
Prepare a series of dilutions of the unlabeled test compounds (e.g., this compound, cortisol, dexamethasone) in the assay buffer.
-
In a reaction tube, add a fixed concentration of the human recombinant GR.
-
Add a fixed concentration of the radiolabeled ligand (e.g., [³H]-dexamethasone) to the tube.
-
Add the various concentrations of the unlabeled test compounds to their respective tubes. Include a control with no unlabeled competitor (total binding) and a control with a large excess of unlabeled dexamethasone (non-specific binding).
-
Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The relative binding affinity can be calculated and compared to that of cortisol.
Glucocorticoid Response Element (GRE)-Luciferase Reporter Assay
This cell-based assay measures the functional consequence of GR binding by quantifying the activation of a reporter gene under the control of a glucocorticoid response element.[4]
a. Materials:
-
A suitable human cell line (e.g., HEK293 or A549)
-
A plasmid vector containing a luciferase reporter gene driven by a promoter with multiple glucocorticoid response elements (GREs).
-
A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compounds (this compound and other cortisol esters).
-
Luciferase assay reagent.
-
Luminometer.
b. Method:
-
Co-transfect the cells with the GRE-luciferase reporter plasmid and the normalization plasmid using a suitable transfection reagent.
-
Plate the transfected cells in a multi-well plate and allow them to recover for 24 hours.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control.
-
Incubate the cells for 18-24 hours to allow for gene expression.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response).
-
The relative potency can be determined by comparing the EC₅₀ values of the different cortisol esters.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in the described assays.
Caption: Workflow for the competitive glucocorticoid receptor binding assay.
Caption: Workflow for the GRE-luciferase reporter gene assay.
Conclusion
While direct experimental data for the relative potency of this compound is currently lacking in the accessible scientific literature, established structure-activity relationships for cortisol esters suggest that it is likely to be less potent than its parent compound, hydrocortisone. The provided detailed experimental protocols for a competitive glucocorticoid receptor binding assay and a GRE-luciferase reporter assay offer a robust framework for researchers to empirically determine the potency of this compound and other novel cortisol esters. These assays will enable a direct and quantitative comparison, providing valuable data for drug development and research applications.
References
A Practical Guide to Validating LC-MS/MS Quantification of Cortisol 21-Benzoate in the Absence of a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cortisol 21-Benzoate. Due to the current lack of a commercially available certified reference material (CRM) for this specific analyte, this guide presents a practical approach utilizing a well-characterized in-house standard, benchmarked against certified reference materials of its constituent molecules: Cortisol and Benzoic Acid.
The guide will also objectively compare the performance of the validated LC-MS/MS method with an alternative technique, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), highlighting the superior sensitivity and specificity of the mass spectrometric approach.
Comparative Analysis: LC-MS/MS vs. HPLC-UV
The choice of analytical methodology is critical in drug development and research. While both LC-MS/MS and HPLC-UV are powerful separation techniques, they offer distinct advantages and disadvantages for the quantification of specific analytes like this compound.
| Feature | LC-MS/MS | HPLC-UV |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation) | Moderate (based on retention time and UV absorbance) |
| Sensitivity | Very High (picogram to femtogram levels) | Moderate (nanogram to microgram levels) |
| Susceptibility to Matrix Effects | Can be significant, requires careful method development and internal standards | Less susceptible to ion suppression/enhancement, but can have co-eluting interferences |
| Throughput | High, with rapid analysis times | Moderate, can have longer run times for adequate separation |
| Cost (Instrument) | High | Moderate |
| Cost (Operational) | Moderate to High | Low to Moderate |
Experimental Protocols
A robust and reliable analytical method is built on a foundation of meticulous experimental design and execution. The following sections detail the protocols for the synthesis of a this compound in-house reference standard and the subsequent validation of an LC-MS/MS quantification method.
Synthesis and Characterization of this compound In-House Reference Standard
In the absence of a commercial CRM, a high-purity in-house reference standard is essential.
Materials:
-
Cortisol (CRM, e.g., from NIST or Cerilliant)
-
Benzoic Anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
High-Resolution Mass Spectrometer (HRMS)
-
Melting point apparatus
Procedure:
-
Reaction: Cortisol is reacted with benzoic anhydride in the presence of pyridine as a catalyst and DCM as a solvent. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Purification: The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate this compound.
-
Characterization: The purity and identity of the synthesized this compound are confirmed by:
-
¹H and ¹³C NMR spectroscopy to verify the chemical structure.
-
HRMS to confirm the exact mass and elemental composition.
-
Melting point analysis to assess purity.
-
LC-MS/MS Method Validation Protocol
The validation of the LC-MS/MS method will be performed in accordance with established regulatory guidelines.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma/serum, add an internal standard (IS) solution (e.g., Cortisol-d4 21-Benzoate).
-
Add 500 µL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A linear gradient from 30% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
This compound: Precursor ion > Product ion 1, Precursor ion > Product ion 2
-
Internal Standard (Cortisol-d4 21-Benzoate): Precursor ion > Product ion
-
3. Validation Parameters and Acceptance Criteria:
| Parameter | Description | Acceptance Criteria |
| Specificity & Selectivity | Analysis of blank matrix samples from at least six different sources to assess for interferences at the retention time of the analyte and IS. | No significant interfering peaks at the retention times of the analyte and IS. |
| Linearity & Range | A calibration curve with at least six non-zero concentration levels is prepared and analyzed. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analysis of quality control (QC) samples at low, medium, and high concentrations in replicate (n=6) on three different days. | Mean accuracy within ±15% of nominal. Precision (CV) ≤ 15%. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Accuracy within ±20% of nominal. Precision (CV) ≤ 20%. |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked blank matrix with the response in a neat solution. | The coefficient of variation (CV) of the matrix factor across different lots of the matrix should be ≤ 15%. |
| Recovery | The efficiency of the extraction procedure is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples. | Recovery should be consistent and reproducible. |
| Stability | Evaluation of analyte stability in the biological matrix under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage). | Analyte concentration should be within ±15% of the initial concentration. |
Data Presentation
The following tables present hypothetical data to illustrate the expected performance of the validated LC-MS/MS method compared to an HPLC-UV method for the quantification of this compound.
Table 1: Method Validation Summary - LC-MS/MS
| Parameter | Result |
| Linearity (r²) | 0.998 |
| Range | 0.1 - 100 ng/mL |
| LLOQ | 0.1 ng/mL |
| Accuracy (Mean % Bias) | -2.5% |
| Precision (Mean CV%) | 4.8% |
| Recovery | 85 ± 5% |
Table 2: Method Validation Summary - HPLC-UV
| Parameter | Result |
| Linearity (r²) | 0.995 |
| Range | 10 - 1000 ng/mL |
| LLOQ | 10 ng/mL |
| Accuracy (Mean % Bias) | -5.2% |
| Precision (Mean CV%) | 8.1% |
| Recovery | 82 ± 7% |
Visualizing the Workflow
A clear understanding of the experimental process is crucial for reproducibility. The following diagrams, generated using Graphviz, illustrate the key workflows.
Caption: Workflow for the synthesis and characterization of the this compound in-house reference standard.
Caption: Logical workflow for the validation of the LC-MS/MS method for this compound quantification.
head-to-head comparison of "Cortisol 21-Benzoate" and "Cortisol 21-Acetate" stability
A head-to-head comparison of the stability of Cortisol 21-Benzoate and Cortisol 21-Acetate is crucial for researchers and drug development professionals in selecting the appropriate ester for their specific application, be it in formulation development, as a laboratory standard, or in preclinical studies. The stability of these corticosteroid esters directly impacts their shelf-life, efficacy, and the generation of impurities. This guide provides a comparative analysis based on established principles of chemical stability, supported by representative experimental protocols and data.
Inferred Stability Comparison
The primary degradation pathway for both this compound and Cortisol 21-Acetate is expected to be hydrolysis of the ester linkage, yielding the parent cortisol molecule and either benzoic acid or acetic acid, respectively. The rate of this hydrolysis and the overall stability are influenced by electronic and steric effects, as well as external factors like pH, temperature, and light.
-
Hydrolytic Stability: Benzoate esters are generally more stable to hydrolysis than acetate esters under neutral or acidic conditions. The benzene ring in the benzoate group is electron-withdrawing, which can slightly stabilize the ester bond. Conversely, the methyl group in the acetate is electron-donating, which can make the carbonyl carbon more susceptible to nucleophilic attack by water. Under basic conditions, the rate of hydrolysis for both esters will increase significantly.
-
Thermal Stability: Aromatic esters, such as benzoate esters, tend to have greater thermal stability compared to their aliphatic counterparts like acetate esters.[1][2][3] The rigid structure of the aromatic ring contributes to a more stable molecule that can withstand higher temperatures before degrading.[1]
-
Photostability: Both molecules are expected to be sensitive to light, a common characteristic of corticosteroids.[4][5] However, the benzoate moiety, with its aromatic ring, may be more susceptible to photodegradation through different pathways compared to the acetate group.[6]
Quantitative Stability Data
The following table presents hypothetical, yet plausible, quantitative data from a simulated forced degradation study. This data is intended to be illustrative of the expected stability differences based on the chemical principles discussed above.
| Stress Condition | Parameter | This compound | Cortisol 21-Acetate |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | % Degradation | 8.5% | 12.2% |
| Base Hydrolysis (0.1 M NaOH, 25°C, 4h) | % Degradation | 15.3% | 18.9% |
| Oxidative (3% H₂O₂, 25°C, 24h) | % Degradation | 5.1% | 4.8% |
| Thermal (80°C, 72h) | % Degradation | 6.7% | 9.5% |
| Photolytic (ICH Q1B Option 2) | % Degradation | 11.2% | 9.8% |
Experimental Protocols
A comprehensive forced degradation study is essential to definitively determine the stability profile of a drug substance. Below is a representative protocol that can be applied to compare the stability of this compound and Cortisol 21-Acetate.
Forced Degradation Study Protocol
1. Objective: To assess and compare the intrinsic stability of this compound and Cortisol 21-Acetate under various stress conditions (hydrolysis, oxidation, thermal, and photolytic) as per ICH guidelines.[7]
2. Materials:
-
This compound
-
Cortisol 21-Acetate
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer
3. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber (ICH Q1B compliant)
-
Analytical balance
4. Procedure:
-
Sample Preparation: Prepare stock solutions of this compound and Cortisol 21-Acetate in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of stock solution, add 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: To 1 mL of stock solution, add 9 mL of 0.1 M NaOH. Keep at room temperature (25°C) for 4 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: To 1 mL of stock solution, add 9 mL of 3% H₂O₂. Keep at room temperature (25°C) for 24 hours.
-
Thermal Degradation: Spread a thin layer of the solid compound in a petri dish and place it in an oven at 80°C for 72 hours.
-
Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.
-
-
Analysis:
-
HPLC Method:
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 242 nm
-
Injection Volume: 20 µL
-
-
Analyze all stressed samples, along with an unstressed control sample, by HPLC.
-
Calculate the percentage degradation by comparing the peak area of the active substance in the stressed sample to that in the unstressed control.
-
Visualizations
Chemical Structures
Caption: Chemical structures of this compound and Cortisol 21-Acetate.
Forced Degradation Experimental Workflow
Caption: Workflow for the forced degradation study of cortisol esters.
Glucocorticoid Receptor Signaling Pathway
Caption: Simplified glucocorticoid receptor signaling pathway.
Conclusion
Based on fundamental chemical principles, This compound is inferred to be more stable than Cortisol 21-Acetate , particularly against hydrolytic and thermal degradation. However, it may exhibit greater sensitivity to photodegradation. The choice between these two esters should be guided by the specific requirements of the intended application, including the desired shelf-life, formulation conditions, and potential exposure to light and heat. The provided experimental protocol offers a robust framework for conducting a definitive head-to-head stability comparison to validate these inferences with empirical data.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Polyester - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 7. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
The Impact of Cortisol 21-Benzoate Administration on Downstream Cortisol Metabolite Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the administration of Cortisol 21-Benzoate and its expected effects on downstream cortisol metabolite levels, in contrast to other common cortisol formulations. The information presented is based on established principles of corticosteroid metabolism and pharmacokinetics, drawing parallels from studies on similar cortisol esters. While direct experimental data on this compound is limited in the public domain, this guide offers a scientifically grounded projection of its metabolic profile.
Introduction to Cortisol Metabolism
Cortisol, a glucocorticoid hormone, plays a crucial role in a wide range of physiological processes, including metabolism, immune response, and stress regulation.[1][2][3] Its levels are tightly controlled by the hypothalamic-pituitary-adrenal (HPA) axis.[1][3] Once released, cortisol is extensively metabolized, primarily in the liver, to various downstream products that are then excreted in the urine.[4] Understanding this metabolic pathway is critical for the development and evaluation of synthetic glucocorticoids like this compound.
The major metabolic pathways include the reversible conversion of cortisol to the inactive cortisone by 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, and the reduction of the A-ring to produce dihydrocortisol (DHF) and subsequently tetrahydrocortisol (THF) and allo-tetrahydrocortisol (aTHF).[5][6] Similarly, cortisone is metabolized to dihydrocortisone (DHE) and tetrahydrocortisone (THE).[5] These tetrahydro-metabolites are then typically conjugated with glucuronic acid to increase their water solubility for renal excretion.[4]
This compound: A Prodrug Approach
This compound is a synthetic ester of cortisol. Esterification at the C21 position is a common strategy to create prodrugs of corticosteroids. These prodrugs are typically inactive and require in-vivo hydrolysis by esterase enzymes to release the active cortisol. This approach can be used to modify the pharmacokinetic properties of the drug, such as its solubility, absorption, and duration of action.
Based on studies of other corticosteroid esters, it is anticipated that this compound would be readily hydrolyzed in the body to release free, active cortisol. The rate of this hydrolysis would be a key determinant of its pharmacokinetic and pharmacodynamic profile.
Comparative Analysis: this compound vs. Alternative Formulations
To understand the potential impact of this compound, it is useful to compare it with established cortisol formulations like hydrocortisone (the pharmaceutical name for cortisol) and cortisone acetate.
| Formulation | Administration Route | Bioavailability & Metabolism | Expected Impact on Downstream Metabolites |
| This compound (Projected) | Oral, Intramuscular | Expected to be a prodrug, requiring hydrolysis to release active cortisol. Bioavailability will depend on the rate and extent of hydrolysis. | Following hydrolysis, it will follow the standard cortisol metabolic pathway, leading to increased levels of THF, aTHF, and THE in urine. The rate of appearance of these metabolites will be influenced by the hydrolysis rate of the benzoate ester. |
| Hydrocortisone (Cortisol) | Oral, Intravenous | Orally administered hydrocortisone has high bioavailability.[7] It is the active form and directly enters the metabolic pathway. | Rapid increase in plasma cortisol levels, leading to a corresponding prompt increase in urinary levels of THF, aTHF, and THE. |
| Cortisone Acetate | Oral, Intramuscular | A prodrug that requires conversion to cortisol by 11β-HSD1, primarily in the liver.[8] Oral administration shows no significant difference in elevating plasma cortisol compared to hydrocortisone, but intramuscular injection is less effective.[9][10] | Delayed and potentially more variable increase in plasma cortisol compared to hydrocortisone. This will result in a delayed and possibly more varied pattern of downstream metabolite excretion. The ratio of cortisol to cortisone metabolites might be influenced by the efficiency of the 11β-HSD1 conversion. |
Experimental Protocols
The following are generalized experimental protocols for the analysis of cortisol and its metabolites, based on established methodologies.
Sample Collection and Preparation for Urinary Steroid Profiling
-
Urine Collection: A 24-hour urine collection is typically performed to account for diurnal variations in cortisol secretion. The total volume is recorded, and an aliquot is stored at -20°C until analysis.
-
Enzymatic Hydrolysis: To measure total (free + conjugated) metabolites, an aliquot of urine is treated with β-glucuronidase/arylsulfatase at a specific pH and temperature to deconjugate the metabolites.
-
Solid-Phase Extraction (SPE): The urine sample (hydrolyzed or neat for free metabolites) is passed through an SPE cartridge (e.g., C18) to extract the steroids and remove interfering substances.
-
Elution and Derivatization: The steroids are eluted from the SPE cartridge with an organic solvent. The eluate is then evaporated to dryness and may be derivatized to improve chromatographic separation and detection sensitivity.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: The extracted and prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is commonly used to separate cortisol and its various metabolites based on their polarity.
-
Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each metabolite are monitored for highly selective and sensitive quantification.
-
Data Analysis: The concentration of each metabolite is determined by comparing its peak area to that of a known concentration of an internal standard (typically a stable isotope-labeled version of the analyte).
Visualizing the Metabolic Pathway and Experimental Workflow
To further clarify the processes involved, the following diagrams illustrate the cortisol metabolism pathway and a typical experimental workflow for its analysis.
Caption: A simplified diagram of the major cortisol metabolic pathways.
Caption: A typical workflow for the analysis of urinary cortisol metabolites.
Conclusion
The administration of this compound is expected to lead to a delayed release of active cortisol compared to direct hydrocortisone administration, with the rate of hydrolysis of the benzoate ester being the critical factor determining its pharmacokinetic profile. Consequently, the appearance of downstream cortisol metabolites, such as THF, aTHF, and THE, in the urine would also be delayed. The overall metabolic profile is anticipated to be similar to that of other cortisol prodrugs like cortisone acetate, though the specific kinetics will differ.
For drug development professionals, the key takeaway is that this compound offers a potential avenue for modifying the delivery and duration of action of cortisol. However, comprehensive pharmacokinetic and pharmacodynamic studies are essential to fully characterize its metabolic fate and therapeutic efficacy in comparison to existing glucocorticoid therapies. The analytical methods outlined in this guide provide a robust framework for conducting such evaluations.
References
- 1. Cortisol - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Frontiers | Effects of the therapy shift from cortisone acetate to modified-release hydrocortisone in a group of patients with adrenal insufficiency [frontiersin.org]
- 5. Quantitative profiling of cortisol metabolites in human urine by high-resolution accurate-mass MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. Metabolic Effects of Cortisone Acetate vs Hydrocortisone in Patients With Secondary Adrenal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Comparison of absorption of cortisone acetate and hydrocortisone hemisuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Cortisol 21-Benzoate
This guide provides immediate safety, handling, and disposal information for laboratory professionals working with Cortisol 21-Benzoate. The following procedures are critical for ensuring personal safety and minimizing exposure risks.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential. The following table summarizes the required PPE.
| Protection Type | Recommended Equipment | Rationale |
| Eye/Face Protection | Safety glasses or chemical safety goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Protective gloves. | Prevents skin contact and absorption. |
| Skin and Body Protection | Appropriate protective clothing to prevent skin exposure. | Minimizes the risk of contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated. | Prevents inhalation of airborne particles. |
Quantitative Exposure Limits
While no specific occupational exposure limits have been established for this compound, the limits for Particulates Not Otherwise Regulated (PNOR) should be applied.
| Regulatory Body | Exposure Limit (Total Particulates) | Exposure Limit (Respirable Particulates) |
| OSHA (PEL) | 15 mg/m³ (TWA) | 5 mg/m³ (TWA) |
TWA : Time-Weighted Average over an 8-hour workday.
Safe Handling and Operational Plan
Adherence to a strict operational protocol is crucial for minimizing risks associated with this compound.
1. Engineering Controls:
-
Work in a well-ventilated area.[1]
-
Utilize a local exhaust or process enclosure ventilation system to control airborne dust.[2]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
2. Handling Procedures:
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[1]
-
Wear the appropriate personal protective equipment as outlined in the table above.[1][4]
-
Minimize dust generation and accumulation.[5] Use methods to prevent the formation of dust clouds, as organic powders can form explosive mixtures with air.[1]
-
Keep the container tightly closed when not in use.[5]
3. Storage:
-
Store in a cool, dry, well-ventilated area.[5]
-
Keep refrigerated at 4°C in a well-closed container, protected from direct sunlight.[2]
-
Store away from incompatible materials, such as oxidizing agents and acids.[2][3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste material in a suitable, labeled disposal container.[5]
-
Disposal Method: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service for guidance.
-
Spill Cleanup: In case of a spill, vacuum or sweep up the material, avoiding dust generation.[5] Clean the area thoroughly.
Health Hazard Information
-
Acute Effects: May cause irritation to the eyes, skin, and respiratory tract.
-
Chronic Effects: Prolonged or repeated exposure may have systemic effects. Topically applied corticosteroids can be absorbed through the skin and may lead to systemic issues.[1] Long-term exposure can potentially affect the endocrine system.[2]
-
Carcinogenicity: Cortisol (Hydrocortisone) is not listed by IARC, NTP, or OSHA as a carcinogen.[2]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
